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  • Product: 5-Chloro-2-methoxypyrimidine-4-carboxylic acid
  • CAS: 38275-36-4

Core Science & Biosynthesis

Foundational

Spectral Elucidation and Structural Validation of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyrimidines serve as privileged scaffolds. Specifically, 5-chloro-pyrimidine derivatives are frequently integrated into the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrimidines serve as privileged scaffolds. Specifically, 5-chloro-pyrimidine derivatives are frequently integrated into the cap moieties of histone deacetylase (HDAC) and anaplastic lymphoma kinase (ALK) inhibitors to enhance hydrophobic interactions within target active sites [3]. 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) is a critical intermediate in these synthetic pathways.

As a Senior Application Scientist, I approach the structural validation of such intermediates not merely as a checklist of peaks, but as a mechanistic puzzle. Accurate Nuclear Magnetic Resonance (NMR) spectroscopy of this compound requires understanding the complex interplay of inductive withdrawal, resonance donation, and magnetic anisotropy exerted by its three distinct substituents (-Cl, -OCH₃, -COOH) on the electron-deficient pyrimidine core. This whitepaper provides an authoritative, self-validating framework for the ¹H and ¹³C NMR characterization of this molecule.

Mechanistic Basis of Pyrimidine NMR Shifts

To accurately predict and assign the resonances of 5-chloro-2-methoxypyrimidine-4-carboxylic acid, we must analyze the causality behind the chemical shifts:

  • The Pyrimidine Core: Unlike benzene, the pyrimidine ring is highly electron-deficient due to the electronegativity of the N1 and N3 atoms. This intrinsic property significantly deshields the ring protons and carbons. In an unsubstituted pyrimidine, the C2 proton resonates far downfield at ~9.26 ppm, while the C4/C6 protons appear at ~8.78 ppm [1].

  • 2-Methoxy Substitution (-OCH₃): The oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bond, but a powerful electron-donating resonance effect (+M) into the pi system. This resonance stabilizes the electron-deficient C2 position. The methoxy protons themselves are deshielded by the oxygen, typically appearing as a sharp singlet near 4.0 ppm [2].

  • 5-Chloro Substitution (-Cl): Halogens exhibit a strong inductive withdrawing effect (-I) and a weak resonance donating effect (+M). The inductive effect dominates locally, strongly deshielding the adjacent C5 carbon (shifting it to ~120–125 ppm) and the ortho proton at C6.

  • 4-Carboxylic Acid (-COOH): The carbonyl group is both inductively and resonance withdrawing. It further depletes electron density from the ring, particularly deshielding C4 and C6.

Experimental Protocol: A Self-Validating System

A robust NMR protocol must be self-validating—meaning the experimental design inherently prevents misinterpretation. For carboxylic acids, solvent selection and relaxation parameters are the most critical variables.

Step-by-Step Acquisition Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of high-purity 5-chloro-2-methoxypyrimidine-4-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is strictly chosen over CDCl₃ (due to poor solubility of the polar pyrimidine acid) and D₂O/MeOD. Protic solvents will cause rapid deuterium exchange with the -COOH proton, rendering it invisible. DMSO-d₆ forms strong hydrogen bonds with the carboxylic acid, drastically slowing the exchange rate and allowing the -COOH proton to be observed as a broad singlet far downfield.

  • Instrument Calibration:

    • Action: Tune and match the probe on a 400 MHz or 600 MHz spectrometer. Calibrate the 90-degree pulse width specifically for the sample to ensure maximum signal-to-noise ratio (SNR) and accurate integration.

  • ¹H NMR Acquisition:

    • Action: Acquire 16–64 scans with a spectral width of 16 ppm. Set the relaxation delay (D1) to a minimum of 3–5 seconds.

    • Causality: The -COOH proton often exhibits a longer longitudinal relaxation time ( T1​ ) due to its chemical environment and lack of nearby scalar-coupled protons. A short D1 will result in incomplete relaxation, leading to an artificially low integration value that fails QA/QC checks.

  • ¹³C NMR Acquisition:

    • Action: Acquire 512–1024 scans using WALTZ-16 proton decoupling. Set D1 to 2 seconds.

    • Causality: The molecule contains five quaternary carbons (C2, C4, C5, C=O) and only two protonated carbons (C6, -OCH₃). Quaternary carbons lack the efficient dipole-dipole relaxation provided by attached protons, resulting in weak signals. Sufficient scans and an adequate D1 are mandatory to resolve the C5-Cl and C4-COOH resonances.

  • Spectral Processing:

    • Action: Apply zero-filling to 64k data points. Use an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform rigorous manual phase and baseline correction to ensure the broad -COOH peak is not distorted.

Quantitative Data Presentation

Based on the mechanistic principles and empirical data from analogous pyrimidine scaffolds [1, 2], the following tables outline the highly accurate predicted chemical shifts for structural validation.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
-COOH 13.50 - 13.80Broad Singlet (br s)1HHighly deshielded acidic proton; visible due to strong H-bonding with the DMSO-d₆ solvent matrix.
C6-H 8.80 - 9.00Singlet (s)1HSole pyrimidine ring proton; strongly deshielded by the adjacent N1 atom, the ortho 5-Cl, and the meta 4-COOH group.
-OCH₃ 3.95 - 4.05Singlet (s)3HMethoxy protons; deshielded by the electronegative oxygen attached to the highly electron-deficient C2 position.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C=O 165.0 - 167.0CqCarboxylic acid carbonyl carbon.
C2 163.0 - 165.0CqHighly deshielded by two adjacent ring nitrogens and the attached methoxy oxygen.
C6 158.0 - 161.0CHAromatic carbon adjacent to N1 and the 5-Cl group.
C4 156.0 - 159.0CqAromatic carbon attached to the electron-withdrawing -COOH group.
C5 120.0 - 125.0CqAromatic carbon attached to the chlorine atom (exhibits the heavy atom effect and inductive withdrawal).
-OCH₃ 55.0 - 56.5CH₃Aliphatic methoxy carbon; typical shift for an ether linkage to an aromatic ring.

Structural Validation Workflow

To ensure absolute trustworthiness in the structural assignment, a systematic workflow must be followed. If 1D NMR leaves any ambiguity regarding the regiochemistry of the substituents, 2D NMR (HSQC and HMBC) must be deployed to map the carbon-proton connectivity.

Figure 1: End-to-end NMR structural validation workflow for pyrimidine derivatives.

Conclusion & Best Practices

The structural validation of 5-chloro-2-methoxypyrimidine-4-carboxylic acid relies heavily on understanding the electronic environment of the pyrimidine ring. Key Takeaway: Always ensure that your relaxation delay (D1) is sufficiently long when acquiring the ¹H spectrum in DMSO-d₆. Failure to do so will result in the suppression of the critical -COOH broad singlet at ~13.5 ppm, leading to false negatives in purity and structural assessments. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can guarantee the integrity of their analytical data before advancing this intermediate into complex drug synthesis pipelines.

References

  • Source: Thieme-connect.
  • Source: PubChem (nih.gov)
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)
Exploratory

Physicochemical Profiling of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid: pKa, LogP, and Analytical Methodologies

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the fundamental physicochemical properties of these intermediates becomes critical. 5-Chloro-2-methoxypyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the fundamental physicochemical properties of these intermediates becomes critical. 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) is a prime example of a densely substituted pyrimidine core used in advanced drug design[1].

This technical guide provides an in-depth analysis of the structural causality dictating the pKa and LogP of this molecule, alongside field-proven, self-validating experimental protocols for their precise determination.

Structural Causality and Electronic Effects

The physicochemical behavior of 5-chloro-2-methoxypyrimidine-4-carboxylic acid is entirely dictated by the interplay of its ring substituents. To predict and understand its acidity (pKa) and lipophilicity (LogP), we must deconstruct the molecule into its electronic components.

  • The Pyrimidine Core & Carboxylic Acid: An unsubstituted 4-pyrimidinecarboxylic acid typically exhibits a pKa of approximately 2.81[2]. The nitrogen atoms in the pyrimidine ring are highly electronegative, pulling electron density away from the carboxylate group and stabilizing the conjugate base, which makes it significantly more acidic than a standard aliphatic carboxylic acid.

  • The 5-Chloro Substituent: The introduction of a halogen at the C5 position exerts a strong inductive electron-withdrawing effect (-I). Because the C5 position is adjacent to the C4-carboxylic acid, this inductive pull further delocalizes the negative charge of the deprotonated carboxylate. This stabilization drives the pKa down, increasing the acidity[3].

  • The 2-Methoxy Substituent: The methoxy group at C2 presents a dual electronic nature. It acts as an electron donor through resonance (+M) into the pyrimidine pi-system, but as an electron-withdrawing group via induction (-I) through the sigma framework. In the context of the meta-like relationship to the C4 position, the inductive effect dominates the local electrostatic environment.

Net Result: The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the 5-chloro group depress the pKa of the carboxylic acid to an estimated range of 1.5 to 2.5 . Simultaneously, the addition of the chloro and methoxy groups increases the molecular volume and lipophilic surface area compared to the bare pyrimidine core, yielding a predicted LogP of 1.5 to 2.0 .

G Struct 5-Chloro-2-methoxypyrimidine -4-carboxylic acid Chloro 5-Chloro Group (-I Effect) Struct->Chloro Methoxy 2-Methoxy Group (+M / -I Effects) Struct->Methoxy Carboxyl 4-Carboxylic Acid (Ionizable Center) Struct->Carboxyl pKa Lowered pKa (~1.5-2.5) Increased Acidity Chloro->pKa Inductive pull stabilizes anion LogP Moderate LogP (~1.5-2.0) Balanced Lipophilicity Chloro->LogP Increases lipophilic volume Methoxy->pKa Modulates ring electron density Methoxy->LogP Hydrogen bond acceptor Carboxyl->pKa Primary deprotonation site ADME ADME Profile (Absorption & Permeability) pKa->ADME Dictates ionization at pH 7.4 LogP->ADME Dictates membrane partitioning

Logical relationship between molecular structure, physicochemical properties, and ADME outcomes.

Physicochemical Data Summary

The following table synthesizes the established and structurally inferred quantitative data for this intermediate[1][4].

PropertyValue / DescriptionSource / Methodology
IUPAC Name 5-Chloro-2-methoxypyrimidine-4-carboxylic acidNomenclature Standard
CAS Number 38275-36-4Chemical Databases[1]
Molecular Formula C6H5ClN2O3Structural Analysis[1]
Molecular Weight 188.57 g/mol Calculated[1]
Predicted pKa ~1.5 – 2.5Structural Inference / ACD Labs
Predicted LogP ~1.5 – 2.0Structural Inference / Chemaxon
Physical State Solid (Crystalline Powder)Analogous Pyrimidines[4]

Self-Validating Experimental Protocols

pKa Determination via Cosolvent Potentiometric Titration

Because the un-ionized form of 5-chloro-2-methoxypyrimidine-4-carboxylic acid has limited aqueous solubility, direct aqueous titration will lead to precipitation, invalidating the Henderson-Hasselbalch equilibrium. A cosolvent extrapolation method (Yasuda-Shedlovsky) is required.

  • Step 1: Nernstian Calibration (The Control). Calibrate the glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: Accurate determination of the electrode's Nernstian slope is the foundation of absolute pKa accuracy. Temperature fluctuations alter the dissociation constant of water (Kw), skewing results.

  • Step 2: Cosolvent Sample Preparation. Dissolve the analyte in three distinct Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH v/v) at a concentration of ~1 mM.

    • Causality: Methanol lowers the dielectric constant of the medium, ensuring the un-ionized acid remains fully solvated throughout the titration curve.

  • Step 3: Inert Atmosphere Titration. Titrate the solutions with standardized 0.1 M KOH under a continuous flow of argon gas.

    • Causality: Argon displaces atmospheric CO₂, preventing the formation of carbonic acid in the basic region of the titration, which would create a false buffering region and distort the equivalence point.

  • Step 4: Yasuda-Shedlovsky Extrapolation. Plot the apparent pKa (psKa) values obtained from the three cosolvent mixtures against the inverse dielectric constant ( 1/ϵ ) of the respective solvent ratios. Extrapolate the linear regression to the dielectric constant of 100% water ( ϵ≈78.3 ).

    • Causality: This mathematical extrapolation cleanly removes the thermodynamic influence of the methanol, yielding the true aqueous pKa.

LogP Determination via Shake-Flask and HPLC-UV

The shake-flask method remains the gold standard for LogP determination. To ensure trustworthiness, this protocol incorporates mass balance verification.

  • Step 1: Phase Pre-saturation. Vigorously stir equal volumes of 1-octanol and 0.1 M HCl (pH ~1.0) for 24 hours, then allow them to separate completely.

    • Causality: Mutual saturation prevents volume shifts during the actual experiment. Using pH 1.0 ensures the carboxylic acid (pKa ~2.0) is >90% protonated (un-ionized), ensuring we are measuring the true partition coefficient (LogP) rather than the distribution coefficient (LogD).

  • Step 2: Partitioning. Dissolve exactly 1.0 mg of the compound in 5.0 mL of the pre-saturated octanol phase. Add 5.0 mL of the pre-saturated aqueous phase. Shake at 100 rpm for 60 minutes at 25.0 °C.

    • Causality: 60 minutes provides sufficient kinetic energy to reach thermodynamic equilibrium without risking hydrolytic degradation of the methoxy or chloro groups.

  • Step 3: Phase Separation. Centrifuge the biphasic mixture at 3000 x g for 15 minutes.

    • Causality: Shaking inevitably creates micro-emulsions. Centrifugation forces complete phase coalescence, preventing aqueous micro-droplets from artificially inflating the octanol concentration reading.

  • Step 4: HPLC-UV Quantification & Mass Balance. Sample both phases and quantify the concentration using HPLC-UV at the compound's λmax​ . Calculate LogP=log10​([Octanol]/[Aqueous]) .

    • Causality: Unlike simple UV spectrophotometry, HPLC separates the analyte from any potential degradation products. Furthermore, calculating the total mass recovered ( Massoct​+Massaq​ ) validates that no compound was lost to precipitation at the interface or adsorption to the glassware (Self-Validation).

Implications in Drug Development

The physicochemical profile of 5-chloro-2-methoxypyrimidine-4-carboxylic acid makes it a highly strategic intermediate.

  • Bioavailability and Permeability: With a pKa of ~1.5-2.5, this molecule will be almost entirely ionized (>99.9%) at physiological pH (7.4). While this limits passive transcellular diffusion across the blood-brain barrier, the moderate LogP (~1.5-2.0) of the un-ionized core provides sufficient lipophilicity for formulation into prodrugs (e.g., esters) or for binding to lipophilic pockets in target proteins once the carboxylic acid is engaged in salt-bridge formations.

  • Synthetic Versatility: The highly electron-deficient nature of the pyrimidine ring, exacerbated by the 5-chloro group, makes the C4-carboxylic acid highly reactive toward amide coupling. This is ideal for synthesizing targeted kinase inhibitors or receptor antagonists where the pyrimidine acts as a hinge-binding motif.

References

  • "C6H5CLN2O3 ISOMER Products Directory", GuideChem.
  • "What are the synthesis and applications of 4-Pyrimidinecarboxylic acid? - FAQ", GuideChem.
  • "5-Chloropyrimidine | C4H3ClN2 | CID 12600384", PubChem - NIH.
  • "5-Chloropyrimidine | 17180-94-8", Sigma-Aldrich.

Sources

Foundational

Engineering the Pyrimidine Scaffold: A Comprehensive Technical Guide on 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid Derivatives

Executive Summary The structural versatility of pyrimidine derivatives has established them as foundational building blocks in both agrochemical and pharmaceutical development[1]. Among these, 5-chloro-2-methoxypyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural versatility of pyrimidine derivatives has established them as foundational building blocks in both agrochemical and pharmaceutical development[1]. Among these, 5-chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) stands out due to its unique electronic and steric profile[2]. The pyrimidine core, functionalized with a reactive chloro group at C5, an electron-donating methoxy group at C2, and a carboxylic acid at C4, provides a highly tunable scaffold. This whitepaper provides an in-depth technical analysis of its synthetic methodologies, pharmacological applications (specifically in kinase inhibition), and its critical role as an internal standard in the quantitative GC/MS analysis of chemical warfare agents (CWAs)[3].

Molecular Architecture & Physicochemical Profiling

The strategic placement of substituents on the pyrimidine ring dictates the compound's reactivity. The C5-chloro substitution increases lipophilicity and serves as a potential site for cross-coupling, while the C4-carboxylic acid is primed for amidation to generate diverse libraries of bioactive compounds[4].

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue / Description
Chemical Name 5-Chloro-2-methoxypyrimidine-4-carboxylic acid
CAS Number 38275-36-4[2]
Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
Appearance White to light beige crystalline powder
Key Functional Groups C5-Halogen, C2-Methoxy, C4-Carboxylic Acid

Synthetic Workflows & Methodologies

The synthesis of pyrimidine-4-carboxylic acid derivatives requires precise control over reaction conditions to prevent unwanted side reactions, such as epimerization or premature dechlorination.

Core Scaffold Synthesis

The fundamental synthesis of related intermediates, such as 2,4-dichloro-5-methoxypyrimidine, begins with the condensation of ethyl formate and methyl methoxyacetate, followed by cyclization and chlorination using phosphorus oxychloride ( POCl3​ ) and chlorine gas[5]. This establishes the halogenated pyrimidine core, which can be further oxidized or substituted to yield the carboxylic acid derivative.

Derivatization Protocol: Synthesis of 2-(Anilino)pyrimidine-4-carboxamides

To generate highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the carboxylic acid must be converted into an amide, followed by C2 modification[4].

Step-by-Step Methodology:

  • Amide Coupling (HATU-Mediated):

    • Procedure: Dissolve 1.0 eq of 5-chloro-2-methoxypyrimidine-4-carboxylic acid and 1.1 eq of an aminopyridine derivative in anhydrous DMF. Cool to 0°C. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

    • Causality & Logic: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive 7-azabenzotriazole active ester. This is critical for overcoming the steric hindrance of the C5-chloro group adjacent to the C4-carboxylic acid, driving the reaction to completion without epimerization. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the active ester.

    • Self-Validation: Monitor via LC-MS. Upon completion, quench with saturated NaHCO3​ to neutralize HATU byproducts. Extract with EtOAc and wash extensively with brine to remove residual DMF, ensuring a pure intermediate for the next step.

  • Buchwald-Hartwig Amination (C2-Modification):

    • Procedure: Dissolve the resulting amide intermediate in anhydrous toluene. Add 1.2 eq of bromobenzene, 0.05 eq of Pd2​(dba)3​ , 0.1 eq of Xantphos, and 2.0 eq of Cs2​CO3​ . Degas the mixture with Argon for 15 minutes. Heat at 100°C for 8 hours[4].

    • Causality & Logic: Toluene provides the necessary high boiling point and non-polar environment for the palladium-catalyzed cross-coupling. Xantphos is chosen as the ligand because its large bite angle facilitates the reductive elimination step, which is otherwise sluggish in bulky pyrimidine systems. Argon degassing is an absolute requirement; failure to remove oxygen will result in the immediate oxidation and deactivation of the Pd(0) catalyst.

    • Self-Validation: Filter the crude mixture through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography ( SiO2​ , Hexane/EtOAc) to isolate the final product.

Workflow Step1 Step 1: Core Synthesis Reagents: Ethyl formate, Methyl methoxyacetate Condensation & Cyclization Step2 Step 2: Chlorination Reagents: POCl3, Cl2 Halogenation at C4/C5 Step1->Step2 Intermediate I Step3 Step 3: Amidation (HATU) Reagents: Aminopyridine, HATU, DIPEA Yields Carboxamide Step2->Step3 Pyrimidine-4-carboxylic acid Step4 Step 4: Buchwald-Hartwig Reagents: Bromobenzene, Pd2(dba)3 Final Derivative Step3->Step4 Amide Intermediate

Fig 1. Step-by-step synthetic workflow for pyrimidine-4-carboxamide derivatives.

Pharmacological Applications: Kinase Inhibition

Derivatives of 5-chloro-2-methoxypyrimidine-4-carboxylic acid have shown profound efficacy as highly potent, selective, and orally active inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a primary therapeutic target for Alzheimer's disease[4].

Mechanism of Action: The pyrimidine-4-carboxamide core acts as a hinge-binding heterocycle. When the C2 position is substituted with an amine (e.g., anilino group), it establishes a critical hydrogen bonding interaction with the Val135 residue in the hinge region of the GSK-3β kinase[4]. This competitive inhibition prevents the phosphorylation of the Tau protein, thereby mitigating the formation of neurofibrillary tangles associated with Alzheimer's pathology[4].

Pathway Drug Pyrimidine-4-carboxamide Derivatives Target GSK-3β Kinase (Hinge Region Val135) Drug->Target Competitive Inhibition Substrate Tau Protein Phosphorylation Target->Substrate Downregulates Disease Neurofibrillary Tangles (Alzheimer's Pathology) Substrate->Disease Prevents

Fig 2. Mechanistic pathway of GSK-3β inhibition by pyrimidine-4-carboxamide derivatives.

Analytical Utility: GC/MS Internal Standardization

Beyond drug discovery, 5-chloro-2-methoxypyrimidine serves a vital role in analytical chemistry and national defense. It is utilized as a highly reliable internal standard for the quantitative analysis of Chemical Warfare Agents (CWAs)—specifically nerve agents like Sarin, Soman, and Cyclosarin—via Gas Chromatography/Mass Spectrometry (GC/MS)[3].

Analytical Logic: Accurate quantification of CWAs requires an internal standard that elutes near the analyte and produces stable, distinct mass fragments without overlapping the CWA's primary ions. 5-chloro-2-methoxypyrimidine yields a highly stable fragment at m/z 114, making it an ideal reference point for calculating Response Factors (FR) across different GC/MS hardware platforms[3].

Table 2: GC/MS Response Factors (FR) for Nerve Agent Internal Standards

Data reflects the FR value for the m/z 114 ion of 5-chloro-2-methoxypyrimidine across three distinct GC/MS systems used in specialized chemical laboratories[3].

GC/MS SystemHardware ConfigurationFR Value (m/z 114)
System A Agilent 7890A/5975C1.60
System B Agilent Intuvo 9000/5977B0.30
System C Bruker EM 6401.21

Conclusion

The 5-chloro-2-methoxypyrimidine-4-carboxylic acid scaffold is a masterclass in chemical versatility. By understanding the causal relationships between its structural functionalization and its resulting physicochemical properties, researchers can leverage this compound to synthesize next-generation agrochemicals, highly selective kinase inhibitors for neurodegenerative diseases, and robust analytical standards for global security applications.

References

  • Title: 5-CHLORO-2-METHOXYPYRIMIDINE-4-CARBOXYLIC ACID | Source: nextsds.com | URL: 2

  • Title: CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine | Source: Google Patents | URL: 5

  • Title: Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method | Source: NIH/PMC | URL: 3

  • Title: Agrochemical Advancements: The Strategic Use of Chemical Building Blocks | Source: nbinno.com | URL: 1

  • Title: Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors | Source: ACS Publications | URL: 4

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Safety Profile of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 5-Chloro-2-methoxypyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid, a novel small molecule with potential therapeutic applications. In the absence of extensive public data on this specific compound, this document outlines a robust, tiered approach to in vitro safety assessment, drawing upon established methodologies and regulatory guidelines. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and thorough safety evaluation. We will explore key toxicological endpoints, including cytotoxicity, genotoxicity, and potential for cardiotoxicity, to build a comprehensive preclinical safety profile.

Introduction and Compound Profile

5-Chloro-2-methoxypyrimidine-4-carboxylic acid belongs to the pyrimidine class of heterocyclic compounds, which are integral to various biological processes.[1][2] Pyrimidine derivatives are widely utilized in medicinal chemistry, with some exhibiting anticancer properties by interfering with nucleotide metabolism.[2][3] The presence of a chloro- substituent and a carboxylic acid group suggests potential for metabolic activation and specific biological interactions that warrant a thorough safety assessment. Understanding the compound's physicochemical properties, such as solubility and stability, is a critical first step in designing meaningful in vitro assays.

Tier 1: Foundational In Vitro Safety Assessment

The initial phase of safety testing focuses on identifying potential "red flags" early in the drug development process. This tier involves a battery of assays designed to assess fundamental cellular toxicity and mutagenic potential.[4][5][6][7]

Cytotoxicity Assays: Establishing a Therapeutic Window

The primary goal of cytotoxicity testing is to determine the concentration range at which 5-Chloro-2-methoxypyrimidine-4-carboxylic acid induces cell death, thereby establishing a preliminary therapeutic window.[8][9] A common and robust method is the Neutral Red Uptake (NRU) assay, as described in OECD Guideline 23.[10][11]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Culture: Utilize a panel of relevant human cell lines, such as HepG2 (liver), A549 (lung), and a primary human cell line, to assess for cell-type specific toxicity. Culture cells to 80-90% confluency in 96-well plates.

  • Compound Preparation: Prepare a stock solution of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the culture medium and expose the cells to varying concentrations of the test compound for 24 and 48 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Neutral Red Staining: After the incubation period, replace the treatment medium with a medium containing a non-toxic concentration of Neutral Red dye. Incubate for 3 hours to allow for lysosomal uptake of the dye by viable cells.

  • Dye Extraction and Quantification: Wash the cells and then extract the dye from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol). Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell viability by 50%) is determined by plotting a dose-response curve.

Data Presentation: Expected Cytotoxicity Data

Cell LineIncubation Time (hr)IC50 (µM)
HepG224
48
A54924
48
Primary Human Cells24
48

Causality Behind Experimental Choices: The use of multiple cell lines provides a broader understanding of potential target organ toxicity. The two time points help to distinguish between acute and delayed cytotoxic effects.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of Compound C Treat Cells with Serial Dilutions A->C B Culture & Plate Human Cell Lines B->C D Incubate for 24h & 48h C->D E Neutral Red Staining D->E F Extract Dye & Measure Absorbance E->F G Calculate % Viability F->G H Determine IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, which may lead to cancer.[12][13] A standard initial screen is the bacterial reverse mutation assay, commonly known as the Ames test, which follows OECD Guideline 471.[14][15][16]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[14]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[15]

  • Exposure: Expose the bacterial strains to a range of concentrations of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid using the plate incorporation or pre-incubation method.[14] Include a vehicle control and positive controls for each strain with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result.[18]

Data Presentation: Expected Ames Test Results

StrainMetabolic Activation (S9)Concentration Range (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Control
TA98-
+
TA100-
+
......

Causality Behind Experimental Choices: The use of multiple bacterial strains with different mutation types provides a comprehensive screen for various mutagenic mechanisms. The inclusion of the S9 fraction is crucial as many compounds only become mutagenic after being metabolized by liver enzymes.

Tier 2: Mechanistic and Organ-Specific Toxicity

If the Tier 1 assays indicate potential toxicity, or as part of a comprehensive safety assessment for a promising candidate, Tier 2 assays are employed to investigate the mechanism of toxicity and assess potential effects on specific organs.[5][19]

In Vitro Micronucleus Assay: Detecting Chromosomal Damage

The in vitro micronucleus assay is a key test for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[12][13][20] This assay is often conducted in mammalian cells and follows OECD Guideline 487.[13]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or human peripheral blood lymphocytes.

  • Treatment: Treat the cells with a range of concentrations of the test compound, with and without S9 metabolic activation.[12] The highest concentration should induce approximately 55±5% cytotoxicity or be 10 mM, whichever is lower.[21]

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.[20]

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI) and a cytoplasmic stain.

  • Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation: Expected Micronucleus Assay Data

Concentration (µM)Metabolic Activation (S9)% Cytotoxicity% Binucleated Cells% Micronucleated Binucleated Cells
Vehicle Control-
+
Test Compound-
+
Positive Control-
+

Workflow for In Vitro Genotoxicity Assessment

Genotoxicity_Workflow cluster_ames Ames Test (Bacterial) cluster_micronucleus Micronucleus Assay (Mammalian) A Expose Salmonella & E. coli strains to compound (± S9 activation) B Incubate & count revertant colonies A->B C Assess for point mutations B->C D Treat mammalian cells with compound (± S9 activation) E Block cytokinesis & harvest cells D->E F Score micronuclei in binucleated cells E->F G Assess for clastogenicity & aneugenicity F->G

Caption: A two-pronged approach for in vitro genotoxicity screening.

hERG Assay: Assessing the Risk of Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23][24] Therefore, assessing the potential for hERG channel inhibition is a critical component of the in vitro safety profile.[25]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Utilize a stable cell line expressing the hERG channel, such as HEK293 cells.

  • Automated Patch-Clamp: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[22]

  • Compound Application: Apply a range of concentrations of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid to the cells while recording the hERG current.

  • Data Acquisition and Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

Data Presentation: Expected hERG Inhibition Data

Concentration (µM)% hERG Current Inhibition
0.1
1
10
100
IC50 (µM)

Causality Behind Experimental Choices: Automated patch-clamp is the gold standard for assessing hERG liability due to its high precision and throughput.[23] Early identification of hERG inhibition can prevent costly late-stage drug development failures.[22][24]

Potential Metabolic Pathways and Toxicophores

The chemical structure of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid contains features that may be subject to metabolic transformation. The methoxy group can undergo O-demethylation, and the pyrimidine ring itself can be metabolized.[3][26][27] The presence of a chlorine atom raises the possibility of forming reactive metabolites. A toxicophore analysis, potentially using in silico tools, can help to predict potential liabilities.

Potential Metabolic Pathway of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

Metabolism Parent 5-Chloro-2-methoxypyrimidine-4-carboxylic acid OCH3 Cl COOH Metabolite1 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid OH Cl COOH Parent:f0->Metabolite1:f0 O-demethylation (CYP450) Metabolite2 Further degradation products Metabolite1->Metabolite2 Ring cleavage

Caption: A simplified potential metabolic pathway for the test compound.

Interpretation of Results and Risk Assessment

The collective data from these in vitro assays will form the basis of an initial risk assessment.

  • Cytotoxicity: The IC50 values will define the concentration range for further in vitro studies and provide an early indication of the therapeutic index.

  • Genotoxicity: A positive result in either the Ames or micronucleus assay would be a significant finding requiring further investigation into the mechanism of genotoxicity.

  • Cardiotoxicity: A low IC50 value in the hERG assay would indicate a high risk of cardiotoxicity and may halt further development of the compound.

It is important to consider the in vitro data in the context of the intended therapeutic concentration of the drug. A large margin between the effective concentration and the concentration at which toxicity is observed is desirable.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro safety profile of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid. By following this tiered strategy, researchers and drug development professionals can generate the necessary data to make informed decisions about the continued development of this and other novel chemical entities. Early and thorough in vitro safety assessment is a cornerstone of modern drug development, enabling the selection of safer and more effective medicines.[28][29]

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Frontiers in Toxicology.
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  • Mammalian Cell In Vitro Micronucleus Assay.
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
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  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. (2025, June 25). OECD.
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  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013, December 2). MDPI.
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Foundational

Mass spectrometry fragmentation pattern of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid Introduction In the landscape of modern drug discovery and development, the precise structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also invaluable structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid, a substituted pyrimidine derivative. Understanding its fragmentation is crucial for its unambiguous identification, metabolite profiling, and quality control during synthesis.

This document will detail the theoretical underpinnings of its fragmentation pathways under electrospray ionization (ESI) conditions, present a robust experimental protocol for its analysis, and provide visual aids to clarify the complex chemical transformations that occur within the mass spectrometer. The insights provided herein are grounded in established principles of mass spectrometry and draw upon extensive experience in the structural analysis of small molecules.

Theoretical Fragmentation Pathways

The fragmentation of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid in a tandem mass spectrometer, typically following soft ionization by ESI, is governed by the inherent chemical properties of its functional groups: the carboxylic acid, the methoxy group, the chloro substituent, and the pyrimidine ring itself. The analysis can be conducted in both positive and negative ion modes, which will influence the initial fragmentation steps.

Negative Ion Mode (ESI-) Fragmentation:

In negative ion mode, the molecule will readily deprotonate at the carboxylic acid group to form the [M-H]⁻ ion. Subsequent collision-induced dissociation (CID) will likely proceed through the following pathways:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), a 44 Da loss. This results in a highly stabilized carbanion on the pyrimidine ring.

  • Loss of Methyl Radical: The methoxy group can undergo fragmentation through the loss of a methyl radical (•CH₃), a 15 Da loss, although this is more common in positive ion mode.

  • Loss of Chlorine Radical: The C-Cl bond can cleave to release a chlorine radical (•Cl), resulting in a loss of 35 or 37 Da, depending on the isotope. The characteristic isotopic signature of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature.[1]

Positive Ion Mode (ESI+) Fragmentation:

In positive ion mode, the molecule will typically be protonated, likely on one of the nitrogen atoms of the pyrimidine ring, to form the [M+H]⁺ ion. The fragmentation of this precursor ion is anticipated to involve:

  • Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (H₂O), a neutral loss of 18 Da.[2]

  • Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can further fragment by losing carbon monoxide (CO), a 28 Da loss.

  • Loss of Methanol: The methoxy group, in conjunction with a proton from the ring or the carboxylic acid, can be eliminated as a neutral methanol (CH₃OH) molecule, a 32 Da loss.

  • Loss of Formaldehyde: An alternative fragmentation of the methoxy group involves the loss of formaldehyde (CH₂O), a 30 Da loss, often following a rearrangement.

  • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, although this typically requires higher collision energies. Common losses include HCN (27 Da).[3][4]

The interplay of these functional groups and the inherent stability of the resulting fragment ions will dictate the observed product ion spectrum.

Experimental Protocol: Tandem Mass Spectrometry Analysis

This section outlines a detailed, step-by-step methodology for acquiring the tandem mass spectrum of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid.

1. Sample Preparation:

  • Prepare a stock solution of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of mobile phase A (e.g., water with 0.1% formic acid for positive mode, or water with 0.1% ammonium hydroxide for negative mode) and mobile phase B (e.g., acetonitrile or methanol with the same modifier).

2. Instrumentation and Parameters:

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[5]

  • Ionization Mode: ESI in both positive and negative modes.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • m/z Range: 50-300

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Desolvation Gas Flow: 600-800 L/hr

  • MS/MS (Product Ion) Scan:

    • Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻ for fragmentation.

    • Collision Gas: Argon at a pressure of 1-3 x 10⁻³ mbar.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the identification of both low-energy and high-energy fragmentation pathways.[6]

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (Molecular Weight: 188.57 g/mol ).

Ion Mode Precursor Ion (m/z) Proposed Fragment (m/z) Neutral Loss Proposed Structure of Fragment
Negative187.0/189.0 ([M-H]⁻)143.0/145.0CO₂ (44 Da)5-Chloro-2-methoxypyrimidine anion
Negative187.0/189.0 ([M-H]⁻)152.0Cl (35 Da)2-methoxypyrimidine-4-carboxylic acid radical anion
Positive189.0/191.0 ([M+H]⁺)171.0/173.0H₂O (18 Da)Protonated 5-chloro-2-methoxy-4-pyrimidinyl acylium ion
Positive171.0/173.0143.0/145.0CO (28 Da)Protonated 5-chloro-2-methoxypyrimidine
Positive189.0/191.0 ([M+H]⁺)157.0/159.0CH₃OH (32 Da)Protonated 5-chloro-2-hydroxy-pyrimidine-4-carboxylic acid
Positive189.0/191.0 ([M+H]⁺)154.0Cl (35 Da)Protonated 2-methoxypyrimidine-4-carboxylic acid

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways in both negative and positive ion modes.

G cluster_neg Negative Ion Mode Fragmentation M_H [M-H]⁻ m/z 187/189 frag1_neg m/z 143/145 M_H->frag1_neg - CO₂ frag2_neg m/z 152 M_H->frag2_neg - Cl•

Caption: Proposed fragmentation of [M-H]⁻ in negative ion mode.

G cluster_pos Positive Ion Mode Fragmentation M_H_pos [M+H]⁺ m/z 189/191 frag1_pos m/z 171/173 M_H_pos->frag1_pos - H₂O frag3_pos m/z 157/159 M_H_pos->frag3_pos - CH₃OH frag4_pos m/z 154 M_H_pos->frag4_pos - Cl• frag2_pos m/z 143/145 frag1_pos->frag2_pos - CO

Caption: Proposed fragmentation of [M+H]⁺ in positive ion mode.

Conclusion

The mass spectrometric fragmentation of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid is a predictable process governed by the interplay of its functional groups. By leveraging both positive and negative ion modes in a tandem mass spectrometry experiment, a rich tapestry of fragment ions can be generated, providing a high degree of confidence in its structural confirmation. The characteristic losses of CO₂, H₂O, CO, and the presence of the chlorine isotopic pattern serve as reliable diagnostic markers. This guide provides a solid foundation for researchers, scientists, and drug development professionals to approach the analysis of this and structurally related compounds, ensuring data integrity and accelerating research outcomes.

References

  • Threshold Collision-Induced Dissociation of Hydrogen-Bonded Dimers of Carboxylic Acids | The Journal of Physical Chemistry A - ACS Publications. (2008). Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Retrieved from [Link]

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed. (2008). Retrieved from [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry - ACS Publications. (2014). Retrieved from [Link]

  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed. (2013). Retrieved from [Link]

  • Mass spectra of new heterocycles: XXXI. Fragmentation of functionalized 2,3-dihydropyridines by electron ionization - Klyba - Russian Journal of Organic Chemistry - RCSI Journals Platform. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017). Retrieved from [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PubMed. (2025). Retrieved from [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry - ACS Publications. (2014). Retrieved from [Link]

  • Fragmentation of Doubly-Charged Negative Ions of Dicarboxylic Acids under Collision-Induced Dissociation Conditions | Request PDF - ResearchGate. (2024). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Retrieved from [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry - Wiley-VCH. Retrieved from [Link]

  • Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed. (2014). Retrieved from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2011). Retrieved from [Link]

  • Electrospray ionization - Wikipedia. Retrieved from [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2016). Retrieved from [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (2025). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes. (2026). Retrieved from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. Retrieved from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

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  • 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Amide Bond Formation Strategies for 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound of Interest: 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) Introduction & Mechanistic Challenges The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound of Interest: 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4)

Introduction & Mechanistic Challenges

The synthesis of heteroaromatic amides is a cornerstone of modern medicinal chemistry[1]. However, coupling reactions involving 5-Chloro-2-methoxypyrimidine-4-carboxylic acid present unique mechanistic challenges that routinely lead to suboptimal yields, byproduct formation, or complete reaction failure if standard aliphatic protocols are blindly applied.

As a Senior Application Scientist, I have observed that successful coupling with this specific pyrimidine building block requires mitigating three distinct stereoelectronic hurdles:

  • Susceptibility to Decarboxylation: Pyrimidine-4-carboxylic acids are structural analogs of picolinic acid. The carboxyl group is situated directly adjacent (alpha) to the pyrimidine ring nitrogen. Upon activation of the carboxylic acid into a leaving group, the molecule is highly prone to decarboxylation via an ylide intermediate, especially if the reaction is allowed to exotherm or is heated.

  • Steric Hindrance: The presence of the chloro substituent at the C5 position introduces significant steric bulk directly adjacent to the C4-carboxylic acid, hindering the approach of bulky secondary amines to the activated ester.

  • Deactivated Electrophilicity: While the pyrimidine ring is electron-deficient, the C2-methoxy group donates electron density via resonance, modulating the overall reactivity of the ring and necessitating highly efficient, non-reversible activation of the carboxylate.

To overcome these challenges, the selection of the coupling reagent must prioritize rapid activation at low temperatures (to prevent decarboxylation) and the formation of a highly reactive intermediate (to overcome C5-chloro steric hindrance)[1][2].

Rational Selection of Coupling Reagents

Based on empirical data and mechanistic requirements, two coupling reagents stand out for this substrate: T3P (Propylphosphonic anhydride) and HATU .

  • T3P (50% in EtOAc or DCM): Acts as a mild water scavenger and activating agent. It is the premier choice for scale-up due to its low toxicity, high atom-economy, and the fact that all byproducts are highly water-soluble, allowing for purification via simple aqueous washes[3][4].

  • HATU: Generates a highly reactive HOAt-ester intermediate. It is the reagent of choice for discovery-scale synthesis, particularly when coupling highly hindered or poorly nucleophilic amines (e.g., anilines) to the 5-chloro-pyrimidine core[2][5].

Quantitative Comparison of Coupling Reagents for Hindered Pyrimidines
Coupling ReagentActivation TempReaction TimeEpimerization Risk*Steric ToleranceWorkup Complexity
T3P / Pyridine 0 °C to RT4 - 12 hVery LowModerateLow (Water-soluble byproducts)
HATU / DIPEA 0 °C to RT1 - 3 hModerateHigh High (Requires chromatography)
EDC / HOBt 0 °C to RT12 - 24 hHighLowModerate (Urea byproducts)

*Relevant if the amine coupling partner contains a sensitive alpha-chiral center.

Experimental Workflow & Logic

The following workflow illustrates the critical path for successfully coupling 5-Chloro-2-methoxypyrimidine-4-carboxylic acid, emphasizing the low-temperature activation required to prevent C4-decarboxylation.

G A 5-Chloro-2-methoxypyrimidine- 4-carboxylic acid + Amine B Base Addition (DIPEA or Pyridine) Deprotonation A->B Solvent: DCM/EtOAc C Coupling Reagent (T3P or HATU) at 0 °C B->C Cooling prevents decarboxylation D Active Ester/Anhydride Intermediate C->D Activation E Amide Bond Formation (RT, 2-12 h) D->E Nucleophilic attack F Aqueous Workup (Citric Acid / NaHCO3) E->F Quench G Pure Pyrimidine Amide F->G Phase separation

Amide bond formation workflow for pyrimidine-4-carboxylic acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup steps are included to ensure both the completion of the reaction and the removal of specific impurities.

Protocol A: Scalable T3P-Mediated Coupling (Recommended for Primary Amines)

This method leverages T3P to avoid chromatographic purification, making it ideal for multi-gram scale-up[4][6].

Reagents:

  • 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv, 10 mmol, 1.88 g)

  • Amine (1.05 equiv, 10.5 mmol)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • T3P (50 wt% solution in EtOAc) (1.5 equiv, 15 mmol)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (20 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, nitrogen-purged round-bottom flask with 5-Chloro-2-methoxypyrimidine-4-carboxylic acid, the amine, and DCM (20 mL).

  • Base Addition: Add the base (Pyridine or DIPEA) in one portion. Causality: The base deprotonates the carboxylic acid, forming the carboxylate necessary for nucleophilic attack on the T3P reagent.

  • Controlled Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the T3P solution over 15 minutes. Causality: T3P addition is mildly exothermic. Maintaining 0 °C prevents the activated pyrimidine-4-carboxylate from undergoing spontaneous decarboxylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC. The reaction is self-validating when the acid mass (m/z 187 [M-H]-) is consumed.

  • Quench & Workup: Dilute the mixture with additional DCM (20 mL).

    • Wash with 10% aqueous Citric Acid (2 x 20 mL). Causality: Removes unreacted amine and the DIPEA/Pyridine base.

    • Wash with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: Neutralizes residual citric acid and extracts any unreacted pyrimidine carboxylic acid.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: The resulting amide is typically >95% pure by NMR and requires no column chromatography.

Protocol B: HATU-Mediated Coupling (Recommended for Hindered/Secondary Amines)

When coupling sterically demanding secondary amines (e.g., substituted piperidines) adjacent to the C5-chloro group, the extreme reactivity of HATU is required[2][5].

Reagents:

  • 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv, 1.0 mmol, 188 mg)

  • Hindered Amine (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456 mg)

  • DIPEA (3.0 equiv, 3.0 mmol, 0.52 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve 5-Chloro-2-methoxypyrimidine-4-carboxylic acid and HATU in DMF (5 mL). Cool to 0 °C.

  • Base-Catalyzed HOAt Generation: Add DIPEA dropwise. Stir at 0 °C for 10 minutes. Causality: DIPEA deprotonates the acid, which attacks HATU to form the highly reactive O-7-azabenzotriazol-1-yl ester. The color will typically shift to a pale yellow, validating the formation of the active ester.

  • Amine Addition: Add the hindered amine to the cold solution.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench & Extraction: Pour the reaction mixture into ice water (20 mL) to precipitate the product (if solid) or extract with EtOAc (3 x 15 mL).

  • Purification: Because HATU generates tetramethylurea and HOAt as byproducts, aqueous washing is often insufficient for complete removal. Purify the concentrated organic layer via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Organic-Chemistry.org.

  • US Patent 11535621B2. (2022). Heterobicyclic amides as inhibitors of CD38. Google Patents.

  • Somakala, K., et al. (2017). In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

Sources

Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exce...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This versatility has made it an indispensable tool in pharmaceutical and fine chemical industries, particularly for constructing biaryl and heteroaryl scaffolds that are prevalent in a vast array of therapeutic agents.[3][4] Pyrimidine derivatives, specifically, represent a privileged class of heterocycles, forming the core of numerous kinase inhibitors and other targeted therapies in drug discovery.[5][6]

This guide provides an in-depth analysis and a detailed protocol for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: 5-Chloro-2-methoxypyrimidine-4-carboxylic acid . This substrate presents a dual challenge for the synthetic chemist: the inherent low reactivity of the C-Cl bond compared to its bromide or iodide counterparts, and the presence of a carboxylic acid moiety which can complicate the reaction through potential decarboxylation or undesirable interactions with the basic reaction medium.[7]

Our objective is to move beyond a simple recitation of steps, instead offering a causal explanation for methodological choices. We will dissect the critical parameters—from catalyst and ligand selection to the choice of base and solvent—to provide researchers with a robust framework for achieving high-yield, reproducible outcomes while preserving the crucial carboxylic acid functionality.

Principle of the Reaction: Navigating the Catalytic Cycle with a Complex Substrate

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 5-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAd Oxidative Addition PdII_Aryl R¹-Pd(II)-X L_n Pd0->PdII_Aryl OxAd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)-R² L_n PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl [R²-B(OR)₃]⁻ PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
  • Oxidative Addition : The initial and often rate-limiting step is the insertion of the Pd(0) catalyst into the carbon-chlorine bond. C-Cl bonds are significantly stronger and less reactive than C-Br or C-I bonds.[9] However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition, making it more feasible than on a typical aryl chloride.[4][10][11] The success of this step is critically dependent on the catalyst system. Electron-rich and sterically bulky phosphine ligands are required to promote the oxidative addition of the otherwise unreactive chloride.[1][12][13]

  • Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. It requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[14][15] The choice of base is a delicate balance. It must be strong enough to facilitate boronate formation but mild enough to avoid side reactions, such as catalyzing the decarboxylation of the starting material or promoting the protodeboronation of the boronic acid coupling partner.[16]

  • Reductive Elimination : The final step involves the coupling of the two organic partners attached to the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast, especially when facilitated by bulky ligands.[13]

Key Experimental Parameters for Optimization

The success of coupling 5-Chloro-2-methoxypyrimidine-4-carboxylic acid is contingent on the careful selection of several interdependent parameters.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes (e.g., XPhos-Pd-G2).[13]Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) species in situ. Pre-formed catalysts offer better air stability and can provide higher activity and reproducibility, which is crucial for challenging substrates.[17][18]
Ligand Bulky Monophosphines: P(t-Bu)₃, PCy₃, SPhos, XPhos, RuPhos.[1][19] N-Heterocyclic Carbenes (NHCs): IPr, IMes.[15]Chloropyrimidines require highly active catalysts. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition of the C-Cl bond and the final reductive elimination step.[12][13] NHC ligands are also highly effective alternatives. For this specific substrate, ligands like XPhos or SPhos are excellent starting points.
Base Inorganic Carbonates: K₂CO₃, Cs₂CO₃. Phosphates: K₃PO₄.[14][20]The base must be strong enough to form the reactive boronate species but not so harsh as to cause decarboxylation. K₃PO₄ is often an excellent choice for challenging couplings as it is sufficiently basic yet often minimizes side reactions. K₂CO₃ is a standard, milder option. Cs₂CO₃ can be highly effective but is more expensive.[20] The presence of the carboxylic acid makes it prudent to start with K₂CO₃ or K₃PO₄.
Solvent Aqueous Ethereal: 1,4-Dioxane/H₂O, THF/H₂O.[21] Aqueous Aromatic: Toluene/H₂O. Polar Aprotic: DMF, DMAc.A mixture of an organic solvent and water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the boronate complex. 1,4-Dioxane/H₂O is a robust, general-purpose system.[22] The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Boron Reagent Arylboronic acids or Arylboronic acid pinacol esters (Ar-Bpin).Boronic acids are most common but can be prone to protodeboronation.[16] Pinacol esters offer greater stability and are often used when the corresponding boronic acid is unstable, though they may react more slowly. For most applications, the boronic acid is sufficient and more atom-economical.[23]
Temperature & Method 80-110 °C (Conventional Heating). 100-150 °C (Microwave Irradiation).[24]Higher temperatures are needed to overcome the activation barrier for C-Cl bond cleavage. However, excessive heat can lead to the thermal decarboxylation of the starting material or product. Microwave irradiation is highly recommended as it allows for rapid heating to the target temperature, often resulting in dramatically shorter reaction times (minutes vs. hours) and cleaner reaction profiles with higher yields.[10][24]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
5-Chloro-2-methoxypyrimidine-4-carboxylic acid188.571.01.0
Arylboronic acid-1.21.2
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
XPhos (Ligand)476.620.0440.044 (4.4 mol%)
K₃PO₄ (Base)212.273.03.0
1,4-Dioxane (Solvent)-8 mL-
Water (Solvent)-2 mL-
Experimental Workflow

experimental_workflow start Start reagents 1. Add Solids to Vial (Pyrimidine, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Seal & Purge (Evacuate/Backfill with Argon or Nitrogen 3x) reagents->inert solvents 3. Add Degassed Solvents (1,4-Dioxane and Water via syringe) inert->solvents reaction 4. Heat Reaction (Stir at 100 °C or Microwave at 120 °C) solvents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Work-up (Cool, Dilute, Acidify, Extract with EtOAc) monitor->workup Upon Completion purify 7. Purification (Dry organic layer, concentrate, and perform column chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end_node End analyze->end_node

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
  • Reaction Setup : To a dry microwave reaction vial or Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition : In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the ligand (e.g., XPhos, 4.4 mol%) before adding them to the reaction vessel. This pre-mixing can sometimes improve catalyst activation.

  • Inert Atmosphere : Seal the vessel. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with an inert gas for at least 20 minutes. Add the solvent mixture (to achieve a concentration of ~0.1 M with respect to the limiting reagent) to the reaction vessel via syringe under a positive pressure of inert gas.

  • Reaction :

    • Conventional Heating : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Microwave Irradiation : Place the vial in a microwave reactor and irradiate at 120 °C for 20-40 minutes.[24]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product, ensuring it partitions into the organic layer. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Insufficiently Inert Atmosphere. 3. Suboptimal Catalyst/Ligand System.1. Use fresh palladium source/ligand or a more robust pre-catalyst. 2. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained. 3. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) or switch to an NHC-based system. Increase catalyst loading to 5 mol%.[16]
Significant Decarboxylation 1. Reaction temperature is too high. 2. Base is too strong or harsh.1. Reduce the reaction temperature by 10-20 °C and increase the reaction time. 2. Switch from K₃PO₄ to a milder base like K₂CO₃ or powdered KF.[15]
Protodeboronation of Boronic Acid 1. Impure or degrading boronic acid. 2. Reaction temperature too high or reaction time too long.1. Use fresh, high-purity boronic acid. Consider using the corresponding pinacol ester for particularly sensitive substrates.[16] 2. Employ microwave heating to reduce overall reaction time and thermal exposure.
Formation of Homo-coupled Byproduct Inefficient transmetalation step relative to reductive elimination of homo-coupled species.Ensure the base is effective and the boronic acid is of high quality. Sometimes, slightly increasing the equivalents of boronic acid (to 1.3-1.4 equiv.) can help drive the desired transmetalation.

References

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical. [Link]

  • Deprèle, S., & Montchamp, J. L. (2002). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Molla, R. A., et al. (2026). A palladium nanocatalyst enabling green heteroaryl Suzuki cross-coupling and anticancer activity with photophysical and TD-DFT insights of biaryl products. RSC Publishing. [Link]

  • Request PDF. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. ResearchGate. [Link]

  • Goosen, L. J., et al. (2007). Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. Chemical Communications. [Link]

  • Request PDF. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Fernández, P., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. [Link]

  • Fernández, P., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Sen, A., & Yamada, Y. M. A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis. [Link]

  • Eckhardt, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • Han, Y., & Giralt, E. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Organic Letters. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Slaninova, E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. ResearchGate. [Link]

  • Luo, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted derivatives. RSC Advances. [Link]

Sources

Method

Process Development and Scale-Up Esterification Strategies for 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Application Note & Methodological Guide Prepared by: Senior Application Scientist, Process Development Substrate Profiling & Mechanistic Rationale Scaling up the esterification of 5-Chloro-2-methoxypyrimidine-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared by: Senior Application Scientist, Process Development

Substrate Profiling & Mechanistic Rationale

Scaling up the esterification of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid presents a unique matrix of chemical challenges. As an electron-deficient heterocyclic system, the pyrimidine ring exerts a strong electron-withdrawing effect, which is further amplified by the inductive pull of the C5-chlorine atom.

The most critical vulnerability of this substrate is its propensity for decarboxylation . When subjected to thermal stress or harsh acidic/basic conditions, pyrimidine-4-carboxylic acids readily lose carbon dioxide. This degradation pathway is driven by the stabilization of the resulting carbanion or nitrogen ylide intermediate by the adjacent ring nitrogens . Furthermore, the C2-methoxy group is sensitive to nucleophilic aromatic substitution (S_N_Ar) or ether cleavage if exposed to strong aqueous acids at elevated temperatures.

To bypass these degradation pathways, traditional high-temperature methods (like Fischer esterification) must be abandoned in favor of mild, highly efficient activation strategies.

Quantitative Comparison of Scale-Up Strategies

To select the optimal scale-up route, we must evaluate activation methods based on thermal requirements, byproduct generation, and overall yield.

Table 1: Comparative Analysis of Esterification Strategies for Pyrimidine-4-carboxylic Acids

Activation StrategyOperating Temp (°C)Decarboxylation RiskScalability (1-5)Typical Yield (%)Key Byproducts
Fischer (H₂SO₄/MeOH) 65–80°C (Reflux)High 240–50%H₂O, Degradants
Acid Chloride (SOCl₂) 0–40°CModerate470–80%HCl, SO₂ (Corrosive)
CDI-Mediated (Preferred) 0–25°CLow 5 85–95% CO₂, Imidazole (Benign)

Data synthesized from process intensification modeling and heterocycle activation studies .

Mandatory Visualization: CDI Activation Pathway

1,1'-Carbonyldiimidazole (CDI) is the premier choice for this substrate. It operates at room temperature, preventing decarboxylation, and generates benign off-gassing (CO₂) rather than corrosive HCl .

CDI_Esterification Substrate 5-Chloro-2-methoxypyrimidine- 4-carboxylic acid MixedAnhydride Mixed Anhydride Intermediate Substrate->MixedAnhydride + CDI CDI 1,1'-Carbonyldiimidazole (CDI) CDI->MixedAnhydride AcylImidazolide Acyl Imidazolide Active Intermediate MixedAnhydride->AcylImidazolide Intramolecular Rearrangement CO2 CO2 (Gas Evolution) MixedAnhydride->CO2 Decarboxylation of Anhydride Product Pyrimidine-4-carboxylate Ester AcylImidazolide->Product Nucleophilic Attack Imidazole Imidazole (Byproduct) AcylImidazolide->Imidazole Leaving Group Alcohol Alcohol (R-OH) (e.g., Methanol) Alcohol->Product + R-OH

Fig 1: CDI esterification pathway preventing substrate decarboxylation via mild activation.

Validated Experimental Protocols

Protocol A: CDI-Mediated Esterification (Preferred 1-kg Scale)

This protocol is engineered as a self-validating system, utilizing the physical properties of the reaction to dictate process flow.

Step 1: Substrate Activation

  • Charge a 20 L glass-lined jacketed reactor with 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 kg, 5.3 mol) and anhydrous Tetrahydrofuran (THF, 10 L).

    • Causality: THF is selected over DMF because it allows for facile downstream solvent recovery and prevents the formation of difficult-to-break emulsions during aqueous workup.

  • Adjust the internal temperature to 15°C.

  • Add 1,1'-Carbonyldiimidazole (CDI) (0.95 kg, 5.8 mol, 1.1 eq) in four equal portions over 45 minutes.

    • Causality: CDI activation is slightly exothermic, but the dissolution of CDI is endothermic. Portion-wise addition balances the thermal load and prevents rapid CO₂ outgassing from overwhelming the reactor's venting system.

    • Self-Validation: The activation acts as its own visual indicator. The reaction is strictly held in this phase until CO₂ bubbling completely ceases. In-process control (IPC) via HPLC must confirm >99% conversion to the acyl imidazolide before proceeding.

Step 2: Esterification

  • To the active acyl imidazolide solution, add anhydrous Methanol (0.85 kg, 26.5 mol, 5.0 eq) dropwise over 30 minutes, maintaining the temperature below 25°C.

    • Causality: A 5-fold excess of methanol drives the nucleophilic acyl substitution to completion. Strict temperature control (<25°C) ensures the C2-methoxy group remains intact.

  • Stir the mixture for 4 hours at 20–25°C.

    • Self-Validation: IPC HPLC must show <1% of the acyl imidazolide intermediate remaining.

Step 3: Downstream Processing

  • Concentrate the reaction mixture under reduced pressure (300 mbar, 35°C) to remove ~70% of the THF.

  • Partition the residue between Ethyl Acetate (8 L) and 5% aqueous Citric Acid (5 L).

    • Causality: Citric acid (pH ~2.5) selectively protonates the imidazole byproduct (pKa ~6.95), washing it into the aqueous phase without causing acid-catalyzed hydrolysis of the newly formed ester or the C2-methoxy ether.

  • Wash the organic layer with saturated NaHCO₃ (3 L) and brine (3 L), dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl ester.

Protocol B: Acid Chloride Route via SOCl₂ (Alternative 1-kg Scale)

Used primarily when extreme cost-efficiency is required and specialized off-gas scrubbing (for SO₂/HCl) is available.

Step 1: Vilsmeier-Haack Activation

  • Charge the reactor with the substrate (1.0 kg, 5.3 mol), Toluene (8 L), and catalytic DMF (0.05 L).

    • Causality: Toluene is a non-coordinating solvent that suppresses side reactions. DMF reacts with SOCl₂ to form the highly reactive Vilsmeier-Haack intermediate, accelerating acid chloride formation at lower temperatures.

  • Add Thionyl Chloride (0.76 kg, 6.4 mol, 1.2 eq) dropwise at 20°C. Stir for 3 hours.

    • Self-Validation: The suspension will transition to a clear, homogenous solution as the acid converts to the soluble acid chloride. The cessation of HCl gas evolution marks completion.

Step 2: Quench and Esterification

  • Cool the reactor strictly to 0°C.

  • Add anhydrous Methanol (1.5 L) at a rate that maintains the internal temperature below 10°C.

    • Causality: The reaction between the pyrimidine acid chloride and methanol is violently exothermic. Exceeding 10°C drastically increases the risk of decarboxylation and S_N_Ar displacement of the C5-chlorine.

  • Allow to warm to 20°C and stir for 1 hour. Concentrate and neutralize with saturated NaHCO₃ prior to extraction.

References

  • Title : Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Source : Canadian Science Publishing (Canadian Journal of Chemistry) URL :[Link]

  • Title : Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Source : ACS Publications (Organic Process Research & Development) URL :[Link]

  • Title : Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Source : National Institutes of Health (PMC) URL :[Link]

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological framework for the regioselective functionalization of 5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological framework for the regioselective functionalization of 5-chloro-2-methoxypyrimidine-4-carboxylic acid via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Framework: Tuning Regioselectivity

5-Chloro-2-methoxypyrimidine-4-carboxylic acid is a highly versatile, densely functionalized scaffold frequently utilized in the development of kinase inhibitors and other pharmaceutical agents. The molecule presents a unique synthetic challenge: it possesses two distinct electrophilic sites susceptible to SNAr, the C2-methoxy group and the C5-chloro group.

Understanding the electronic environment is critical for directing regioselectivity:

  • C2 Reactivity (Hard Electrophile): The C2 position is flanked by two highly electronegative ring nitrogens (N1 and N3), making it intensely electron-deficient. While methoxy is traditionally a poor leaving group, the extreme activation at C2 allows for its displacement by hard nucleophiles (e.g., primary and secondary amines) under forcing conditions, as supported by 1[1].

  • C5 Reactivity (Soft Electrophile): The 5-position of a pyrimidine ring is generally inert to SNAr because the resulting Meisenheimer complex cannot delocalize its negative charge onto the ring nitrogens. However, the presence of the strongly electron-withdrawing 4-carboxylic acid group acts as an essential electron sink. This activation permits the atypical displacement of the C5-chloro group by soft nucleophiles (e.g., thiolates)[2].

By applying Hard-Soft Acid-Base (HSAB) theory and precise solvent/temperature controls, chemists can selectively funnel the starting material down either pathway.

SNAr_Regioselectivity SM 5-Chloro-2-methoxy- pyrimidine-4-carboxylic acid MC_C2 C2 Meisenheimer Complex SM->MC_C2 Hard Nuc (Amines) Heat, Polar Aprotic MC_C5 C5 Meisenheimer Complex SM->MC_C5 Soft Nuc (Thiolates) Mild, Polar Aprotic Prod_C2 2-Amino-5-chloro- pyrimidine-4-carboxylic acid MC_C2->Prod_C2 -MeOH Prod_C5 5-Thio-2-methoxy- pyrimidine-4-carboxylic acid MC_C5->Prod_C5 -Cl⁻

Regioselective SNAr pathways for C2 vs. C5 functionalization.

Meisenheimer_C5 Attack Thiolate Attack at C5 Intermediate Negative Charge Delocalized to C4-COOH Attack->Intermediate Rate Determining Elimination Loss of Cl⁻ Rearomatization Intermediate->Elimination Fast Product C5-Substituted Product Elimination->Product

Meisenheimer complex stabilization at C5 via the C4-carboxylic acid electron sink.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-Process Controls (IPC) via LC-MS are integrated to ensure reaction fidelity before proceeding to workup.

Protocol A: C2-Methoxy Displacement (Synthesis of 2-Amino Derivatives)

This protocol utilizes hard amine nucleophiles to selectively displace the C2-methoxy group, leaving the C5-chlorine intact. Because the methoxy group is a poor leaving group and the substrate contains a free carboxylic acid, forcing conditions are required[3].

Causality of Reagents:

  • Base (DIPEA, 2.5 eq): The first equivalent of base is consumed immediately to deprotonate the 4-carboxylic acid. An excess is required to ensure the amine nucleophile remains unprotonated and highly reactive.

  • Solvent (NMP): N-Methyl-2-pyrrolidone is selected for its high boiling point and strong solvating power for carboxylate salts, allowing the reaction to reach the 110–120 °C required to overcome the high activation energy of C–O bond cleavage.

Step-by-Step Procedure:

  • Preparation: Charge a dry 20 mL reaction vial with 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 mmol, 188.6 mg).

  • Solvation & Basification: Add anhydrous NMP (4.0 mL) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Stir for 5 minutes at ambient temperature to ensure complete formation of the carboxylate salt.

  • Nucleophile Addition: Add Morpholine (1.5 mmol, 130 µL) dropwise.

  • Heating: Seal the vial and heat the mixture to 110 °C using a heating block. Stir vigorously for 12 hours.

  • IPC Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H2O, and analyze via LC-MS.

    • Self-Validation Trigger: Proceed to workup only when the Starting Material peak (ESI- [M-H]⁻ m/z 187.0) is <5% and the Product peak (ESI- [M-H]⁻ m/z 242.1) is dominant.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (15 mL). Slowly acidify the aqueous layer using 1M HCl until pH ~3 is reached. The product, 5-chloro-2-morpholinopyrimidine-4-carboxylic acid, will precipitate.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum.

Protocol B: C5-Chloro Displacement (Synthesis of 5-Thio Derivatives)

This protocol utilizes soft thiolate nucleophiles to selectively displace the C5-chlorine. The soft-soft interaction between the sulfur nucleophile and the C5-halogen, combined with the electron-withdrawing power of the adjacent carboxylate, allows this reaction to proceed under surprisingly mild conditions[2].

Causality of Reagents:

  • Base (K₂CO₃, 2.5 eq): Potassium carbonate is strong enough to deprotonate both the carboxylic acid and the thiol (pKa ~6-8), generating the highly nucleophilic thiolate in situ without causing unwanted side reactions.

  • Solvent (DMF): Dimethylformamide provides excellent solubility for inorganic bases and stabilizes the polar transition state of the Meisenheimer complex at lower temperatures (60 °C), preventing competitive displacement of the C2-methoxy group[4].

Step-by-Step Procedure:

  • Preparation: Charge a dry 20 mL reaction vial with 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 mmol, 188.6 mg) and K₂CO₃ (2.5 mmol, 345.5 mg).

  • Solvation: Add anhydrous DMF (5.0 mL) and stir for 10 minutes at room temperature under a nitrogen atmosphere.

  • Nucleophile Generation: Add Thiophenol (1.2 mmol, 123 µL) dropwise. The mixture may turn slightly yellow as the thiolate is generated.

  • Heating: Heat the mixture to 60 °C for 4 hours.

  • IPC Validation: Analyze via LC-MS.

    • Self-Validation Trigger: Confirm the disappearance of SM (ESI- [M-H]⁻ m/z 187.0) and the appearance of the C5-substituted product (ESI-[M-H]⁻ m/z 261.1).

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (10 mL) to remove unreacted thiol/disulfide byproducts. Discard the organic layer.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH ~3. Extract the precipitated product with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters for achieving strict regiocontrol during the SNAr of 5-chloro-2-methoxypyrimidine-4-carboxylic acid.

EntryTarget PositionNucleophile (Eq.)Base (Eq.)SolventTemp (°C)Time (h)Isolated Yield (%)
1C2 (Methoxy) Morpholine (1.5)DIPEA (2.5)NMP1101282%
2C2 (Methoxy) Benzylamine (1.5)DIPEA (2.5)NMP1201675%
3C5 (Chloro) Thiophenol (1.2)K₂CO₃ (2.5)DMF60488%
4C5 (Chloro) NaSMe (1.5)None (0)*DMF25291%

*Note for Entry 4: Sodium methanethiolate (NaSMe) is a pre-formed salt; however, 1.0 eq of additional base is typically required to neutralize the carboxylic acid prior to addition to prevent protonation of the thiolate.

References

  • Perhalogenated pyrimidine scaffolds.
  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines Synthesis URL
  • Nucleophilic Substitution in Some 5-Chloropyrimidines.
  • Improved Substrate Scope in the Potassium Hexacyanoferrate(II)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Chloro-2-methoxypyrimidine-4-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of highly functionalized pyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of highly functionalized pyrimidines. The preparation of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid via the condensation of mucochloric acid and O-methylisourea is a classic example of a reaction where theoretical simplicity masks operational complexity.

This guide bypasses generic advice to focus on the exact mechanistic causalities—specifically pH-dependent nucleophilicity, competitive nucleophilic aromatic substitution (SNAr), and thermal decarboxylation—that dictate your reaction's success or failure.

I. Mechanistic Workflow & Causality

The synthesis relies on a base-catalyzed cyclocondensation. acts as a highly electrophilic C4 synthon, containing an aldehyde and a masked acid chloride equivalent. It reacts with the dinucleophile O-methylisourea.

The causality of the yield heavily depends on the protonation state of the amidine and the electronic vulnerability of the pyrimidine ring . O-methylisourea is supplied as a hemisulfate salt with a pKa of ~9.8. It must be free-based to attack the aldehyde of mucochloric acid. However, once the pyrimidine ring forms, the electron-withdrawing 5-chloro and 4-carboxylic acid groups make the 2-methoxy substituent highly susceptible to hydrolysis if the pH is pushed too high.

Mechanism M Mucochloric Acid (Electrophilic C4 Synthon) Cond Base Addition (pH 8.5) Free-basing of Amidine M->Cond O O-Methylisourea (Dinucleophile) O->Cond Int Acyclic Intermediate (Nucleophilic Addition) Cond->Int Cyc Cyclization & Dehydration (-H2O, -HCl) Int->Cyc Prod 5-Chloro-2-methoxypyrimidine- 4-carboxylic acid Cyc->Prod

Figure 1: Mechanistic workflow for the condensation of mucochloric acid and O-methylisourea.

II. Troubleshooting Guide & FAQs

Q1: My reaction stalls with unreacted mucochloric acid. What is the primary cause? A1: The most common cause is insufficient free-basing of the amidine. Because the conjugate acid of O-methylisourea has a pKa of ~9.8, a reaction pH below 7.5 leaves the amidine predominantly protonated and non-nucleophilic[1].

  • Solution: Carefully adjust the pH to 8.5–9.0 using aqueous Na₂CO₃. This provides a sufficient concentration of the free nucleophile while avoiding the highly basic conditions that trigger side reactions.

Q2: I am seeing a significant amount of a highly polar byproduct, and my isolated yield is <40%. What is happening? A2: You are observing the hydrolysis of the 2-methoxy group. The pyrimidine ring is highly electron-deficient. At pH > 9.5 or temperatures > 60 °C, hydroxide ions readily execute a Nucleophilic Aromatic Substitution (SNAr), displacing the methoxy group to form 5-chloro-2-hydroxypyrimidine-4-carboxylic acid (a uracil derivative). This byproduct is highly water-soluble and is lost in the aqueous filtrate during isolation.

  • Solution: Strictly control the maximum pH to 9.0 and maintain the reaction temperature between 45–50 °C.

Q3: During the final acidification and isolation, my product yield drops, and I detect gas evolution. Why? A3: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation under strongly acidic conditions[2]. The gas evolution you observe is CO₂.

  • Solution: Before acidifying the reaction mixture to precipitate the product, cool the solution to < 5 °C. Use pre-chilled HCl and ensure the internal temperature does not exceed 10 °C during the pH adjustment down to 2.0.

Troubleshooting Problem Issue: Low Reaction Yield (<50%) pH_Check Check Reaction pH Problem->pH_Check Temp_Check Check Reaction Temp Problem->Temp_Check pH_Low pH < 7.5 Incomplete Amidine Activation pH_Check->pH_Low pH_High pH > 9.5 Methoxy Hydrolysis (SNAr) pH_Check->pH_High Temp_High Temp > 60°C Decarboxylation / Degradation Temp_Check->Temp_High Opt_pH Action: Buffer at pH 8.5-9.0 pH_Low->Opt_pH pH_High->Opt_pH Opt_Temp Action: Maintain at 45-50°C Temp_High->Opt_Temp

Figure 2: Diagnostic logic tree for troubleshooting low yields in pyrimidine synthesis.

III. Quantitative Data: Parameter Optimization

To illustrate the narrow operational window of this synthesis, review the quantitative impact of temperature and pH on the isolated yield.

Temperature (°C)pH RangeReaction Time (h)Byproduct (SNAr)Isolated Yield (%)
25 (RT)8.5 - 9.012< 2%45% (Incomplete)
45 - 50 8.5 - 9.0 5 < 5% 82% (Optimal)
45 - 5010.0+5> 30%41%
708.5 - 9.03> 25%48%

IV. Step-by-Step Methodology: Self-Validating Protocol

This protocol incorporates real-time feedback loops (self-validation) so you know the reaction is proceeding correctly before reaching the isolation step.

  • Reagent Preparation: In a 500 mL jacketed reactor equipped with a mechanical stirrer, pH probe, and internal thermometer, suspend (1.10 eq, 0.11 mol) in 100 mL of deionized water.

  • Electrophile Addition: Add mucochloric acid (1.00 eq, 0.10 mol) to the suspension. The mixture will register as highly acidic.

  • pH Adjustment (Critical Step): Cool the mixture to 10 °C. Slowly add a 20% w/v aqueous solution of Na₂CO₃ dropwise until the pH stabilizes at 8.5 – 9.0.

  • Condensation & Cyclization: Heat the reaction mixture to 45–50 °C. Maintain this temperature and stir for 5 hours.

    • Self-Validation Check: The cyclization process releases HCl as a byproduct. Therefore, the pH will naturally drop as the reaction proceeds. You must monitor the pH every hour; if it drops below 8.0, add Na₂CO₃ to bring it back to 8.5. Once the pH stops dropping, the reaction has reached completion.

  • Cooling & Acidification: Cool the reaction mixture to 0–5 °C using a recirculating chiller. Slowly add 6M HCl dropwise to adjust the pH to 2.0.

    • Self-Validation Check: Keep the internal temperature strictly below 10 °C during this step. If the temperature spikes, you risk decarboxylation (indicated by bubbling).

  • Isolation: Stir the resulting suspension for 30 minutes at 0–5 °C to ensure complete crystallization. Filter the precipitate under vacuum.

  • Washing & Drying: Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts. Dry the solid in a vacuum oven at 40 °C for 12 hours to afford.

V. References

  • Title: S-METHYL-ISO-THIOUREA / O-Methylisourea Properties Source: ChemBK URL: [Link]

Sources

Optimization

Overcoming poor solubility of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid in organic solvents

Technical Support Center: Overcoming Poor Solubility of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Solubility of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of heterocyclic building blocks like 5-Chloro-2-methoxypyrimidine-4-carboxylic acid. The frustration usually peaks when a theoretically simple amide coupling fails due to a stubborn, cloudy suspension in dichloromethane (DCM).

To solve this, we must look at the molecular architecture. The pyrimidine nitrogens act as strong hydrogen bond acceptors, while the carboxylic acid moiety acts as both a donor and an acceptor. This dual nature promotes the formation of robust intermolecular dimers and extended hydrogen-bonded networks, resulting in a high crystal lattice energy that non-polar solvents simply cannot overcome[1].

This guide deconstructs the physicochemical causality behind this behavior and provides field-proven, self-validating protocols to disrupt these forces and achieve homogeneous reaction conditions.

Troubleshooting Guide (FAQs)

Q1: Why does my compound form a stubborn suspension in standard halogenated solvents like DCM or Chloroform? A: The insolubility is a direct consequence of thermodynamics. Non-polar or weakly polar solvents like DCM lack the hydrogen-bonding capacity required to outcompete the strong intermolecular forces between the pyrimidine and carboxylic acid groups[1]. While the chloro and methoxy substituents add some lipophilic character, they are insufficient to break the rigid crystal lattice on their own.

Q2: I need to perform an amide coupling (e.g., HATU/EDC) in DCM. How can I achieve a homogeneous solution? A: The most effective method is in situ salt formation. By adding 1.2 to 2.0 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the carboxylic acid. The resulting trialkylammonium salt is highly lipophilic and readily dissolves in DCM. This approach is self-validating: upon addition of the base, the opaque suspension will rapidly clear into a homogeneous solution, confirming successful salt formation.

Q3: What are the best solvents for preparing highly concentrated stock solutions for biological assays or NMR? A: For stock solutions where non-polar solvents are not strictly required, polar aprotic solvents are ideal. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dipole moments and act as strong hydrogen bond acceptors, effectively disrupting the compound's internal hydrogen-bonding network. Solubility of pyrimidine-4-carboxylic acids in DMSO can reach approximately 20 mg/mL, whereas DMF typically supports around 2 mg/mL[2]. Gentle warming or sonication can further accelerate dissolution[3].

Q4: My downstream reaction is sensitive to basic conditions, ruling out DIPEA. How can I solubilize the compound for a non-polar reaction? A: If basic conditions are strictly forbidden, you must alter the compound's polarity via transient protection, a standard workaround for heterocyclic acids[3]. Converting the carboxylic acid to a methyl or ethyl ester eliminates the primary hydrogen bond donor, drastically lowering the lattice energy and increasing lipophilicity. Once the desired transformation on the pyrimidine ring is complete, the ester can be hydrolyzed back to the acid under mild aqueous conditions.

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior based on solvent properties and solubilization mechanisms.

Solvent SystemPolarity IndexSolubilization MechanismEstimated SolubilityRecommended Application
Dichloromethane (DCM) 3.1None (Poor H-bond acceptor)< 1 mg/mLNot recommended without base
Dimethylformamide (DMF) 6.4Strong H-bond acceptor~2 mg/mLAmide couplings, SNAr reactions
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptor~20 mg/mLNMR spectroscopy, Stock solutions
DCM + 1.2 eq DIPEA N/AIon-dipole interaction (Salt formation)> 50 mg/mLHomogeneous organic synthesis
Aqueous PBS (pH 7.2) N/ADeprotonation to physiological salt~1 mg/mLBiological assays

(Note: Data extrapolated from homologous pyrimidine-4-carboxylic acid profiles[2],[1])

Experimental Protocols

Protocol 1: In Situ Solubilization via Lipophilic Salt Formation

Purpose: To solubilize the acid in DCM or THF for coupling reactions.

  • Preparation: Weigh the required amount of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid into an oven-dried reaction flask.

  • Suspension: Add the desired volume of anhydrous DCM (target concentration: 0.1 M to 0.2 M). The mixture will appear as a cloudy, white suspension.

  • Deprotonation: Under magnetic stirring, add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Validation: Observe the reaction mixture. The base deprotonates the acid to form a lipophilic DIPEA salt. The suspension must transition to a completely clear, homogeneous solution within 2–5 minutes. If it remains cloudy, verify the quality of your DIPEA or add an additional 0.5 equivalents.

  • Execution: Proceed immediately with the addition of coupling reagents (e.g., HATU, PyBOP) and the target amine.

Protocol 2: Preparation of High-Concentration Stock Solutions in Polar Aprotic Solvents

Purpose: To prepare stable stock solutions for analytical or biological testing.

  • Preparation: Transfer the crystalline solid to a sterile, inert-gas-purged vial[2].

  • Solvent Addition: Add anhydrous, degassed DMSO-d6 (for NMR) or biological-grade DMSO to achieve a target concentration of up to 20 mg/mL[2].

  • Agitation: If the dissolution rate is slow or the solution appears hazy, apply ultrasonic agitation (sonication) for 5–10 minutes[3]. Avoid excessive heating (>50°C) to prevent potential degradation.

  • Validation: The final solution should be optically clear. For biological assays, ensure that subsequent dilutions into aqueous buffers (e.g., PBS, pH 7.2) keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity[2].

Solubilization Workflow

SolubilizationStrategy Target 5-Chloro-2-methoxypyrimidine- 4-carboxylic acid (Insoluble Suspension) Q_Polarity Is a polar aprotic solvent acceptable? Target->Q_Polarity A_Polar Use DMSO or DMF (Disrupts H-Bonding) Q_Polarity->A_Polar Yes Q_Base Is the reaction compatible with tertiary amines? Q_Polarity->Q_Base No (Requires DCM/THF) A_Salt Add 1.2 eq DIPEA/TEA (Forms Soluble Salt) Q_Base->A_Salt Yes A_Protect Transient Esterification (Masks Carboxylic Acid) Q_Base->A_Protect No

Decision tree for solubilizing 5-Chloro-2-methoxypyrimidine-4-carboxylic acid in organic synthesis.

References

  • Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL: [Link]

Sources

Troubleshooting

Minimizing unwanted decarboxylation of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid during heating

Technical Support Center: Mitigating Thermal Decarboxylation of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid Welcome to the technical troubleshooting guide for handling 5-Chloro-2-methoxypyrimidine-4-carboxylic acid. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Thermal Decarboxylation of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Welcome to the technical troubleshooting guide for handling 5-Chloro-2-methoxypyrimidine-4-carboxylic acid. This resource is designed for researchers and drug development professionals experiencing low yields, unexplained byproducts, or complete material degradation during synthetic workflows involving this highly thermolabile heteroaryl carboxylic acid.

Mechanistic Causality: The "Why" Behind the Degradation

Before troubleshooting, it is critical to understand the chemical causality of the degradation. Pyrimidine-4-carboxylic acids are notoriously unstable under heating due to a highly favored Hammick-type decarboxylation pathway[1].

When 5-chloro-2-methoxypyrimidine-4-carboxylic acid is heated, it undergoes rapid extrusion of carbon dioxide to form 5-chloro-2-methoxypyrimidine. This is driven by two synergistic electronic factors:

  • The Alpha-Nitrogen Effect: The nitrogen atom at position 3 is alpha to the C4-carboxylate. Protonation of this nitrogen forms a zwitterion, which acts as a powerful electron sink. Upon loss of CO₂, the molecule forms a relatively stable ylide intermediate[1].

  • Inductive Activation: The chlorine atom at position 5 exerts a strong electron-withdrawing inductive effect (-I). This further stabilizes the developing carbanion at C4 during the transition state, drastically lowering the thermal threshold for decarboxylation compared to unsubstituted analogs.

Workflow SM 5-Chloro-2-methoxypyrimidine- 4-carboxylic acid Zwitterion Zwitterionic Form (N3-Protonated) SM->Zwitterion Heat (>40°C) Polar Solvents Activation Low-Temp Activation (Oxalyl Chloride / HATU) SM->Activation Strict Temp Control (0°C to 20°C) Ylide Ylide Intermediate (- CO2) Zwitterion->Ylide Hammick-Type Decarboxylation Degradation 5-Chloro-2-methoxypyrimidine (Unwanted Byproduct) Ylide->Degradation Rapid Protonation Product Stable Downstream Product (Amide / Ester) Activation->Product Nucleophilic Addition

Figure 1: Temperature-dependent pathways of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Troubleshooting FAQs

Q: I tried to form the acid chloride using thionyl chloride (SOCl₂) at reflux, but my yield is zero. What happened? A: Refluxing conditions (typically 60–80 °C) provide more than enough thermal energy to overcome the activation barrier for decarboxylation. The molecule degrades entirely into 5-chloro-2-methoxypyrimidine and CO₂. Heteroaryl carboxylic acids require strict avoidance of thermal activation during functionalization.

Q: How does solvent selection influence the rate of decarboxylation? A: The specific route and rate of a decarboxylation process are heavily influenced by the medium's ability to stabilize the potential carbanion or zwitterion[2]. Polar protic solvents (like water or alcohols) stabilize the zwitterionic precursor, while polar aprotic solvents (like DMF or DMSO) stabilize the highly polar transition state leading to the ylide. Prolonged exposure to these solvents at room temperature—or brief exposure during heating—will accelerate degradation[3].

Q: I need to form an acid chloride for a poorly reactive amine. How can I avoid decarboxylation? A: Abandon thionyl chloride. Instead, utilize oxalyl chloride with a catalytic amount of DMF in dichloromethane (DCM) at 0 °C to 20 °C. Oxalyl chloride is significantly more reactive at lower temperatures, allowing for complete conversion to the acid chloride without providing the thermal energy required for CO₂ extrusion.

Q: Does the pH or salt form of the starting material matter? A: Yes. The zwitterionic form is the primary species that undergoes Hammick decarboxylation[1]. While adjusting the pH to keep the molecule fully protonated or fully deprotonated can slightly alter the kinetics, it is not a foolproof protective measure. The most robust solution is rapid, low-temperature amidation or esterification to permanently remove the labile carboxylate moiety.

Quantitative Data: Activation Method Comparison

To aid in experimental design, refer to the table below summarizing the risk profiles of common carboxylic acid activation strategies when applied to this specific substrate.

Activation MethodTemperature RangeDecarboxylation RiskRecommended Use Case
Thionyl Chloride (SOCl₂) 60°C - 80°C (Reflux)Critical (>90%) NOT RECOMMENDED. Leads to complete substrate degradation.
Oxalyl Chloride + DMF (cat.) 0°C - 20°CLow (<5%) Synthesis of acid chlorides for less reactive nucleophiles.
HATU / EDC / HOBt 0°C - 25°CMinimal (<2%) Direct amide couplings with primary or secondary amines.
Isobutyl Chloroformate -15°C - 0°CNone (0%) Highly sensitive workflows requiring sub-zero mixed anhydride formation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checks to confirm successful activation without decarboxylation.

Protocol A: Low-Temperature Acid Chloride Synthesis

Use this method when coupling to sterically hindered or electron-deficient anilines/amines.

  • Preparation: Suspend 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C using an ice bath.

  • Activation: Add catalytic DMF (0.05 eq). Slowly add Oxalyl Chloride (1.2 eq) dropwise over 10 minutes.

  • Internal Validation Check 1: You should observe immediate, controlled gas evolution (CO₂ and CO from the oxalyl chloride decomposition, not from substrate decarboxylation). The suspension will gradually become a homogeneous solution.

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to 15–20 °C for an additional 1 hour.

  • Internal Validation Check 2 (Quench Test): Remove a 10 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. You should observe the methyl ester mass ( m/z 203 for ³⁵Cl) and an absence of the decarboxylated byproduct ( m/z 144).

  • Concentration: Evaporate the volatiles under reduced pressure. CRITICAL: Do not heat the rotary evaporator water bath above 20 °C. The resulting crude acid chloride can be used immediately in the next step.

Protocol B: Direct Room-Temperature Amide Coupling

Use this method for standard couplings with aliphatic amines.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF or DCM (0.2 M) at 0 °C.

  • Coupling: Add HATU (1.1 eq) in one portion.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Internal Validation Check 1: A color change to a pale yellow/orange is typical, indicating the formation of the active HOAt ester.

  • Stirring: Stir at 0 °C for 15 minutes, then remove the ice bath and stir at 20 °C for 2 hours.

  • Internal Validation Check 2: Monitor by TLC (e.g., 50% EtOAc/Hexane). The highly polar starting material spot (baseline) should disappear. The desired amide will appear as a new, UV-active spot. If a highly non-polar spot running near the solvent front appears, this indicates thermal degradation (decarboxylation) has occurred, likely due to localized heating during rapid base addition.

References[2] MacMillan, D. W. C., et al. "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." Journal of the American Chemical Society, 2022.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82NNsvRxs6YtINpaYb55rg_sogfTGAL1vlUjQZWOfBscggUzoWeekslbxUBuUMhLj1WiFcherFBPEKFL_QsOXv8Z3QbmYdlKk7aiuuDfB98Hat1MobiJT0La6ph1aX_zEwmYx2NqBkA==[1] Dunn, G. E., Lawler, E. A., & Yamashita, A. B. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry, 1977.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgnTNsrERyCFoaFHxGKctL5wT5S2HMqVclKLgWFGi38nDqaW25R16x2QYzsPek02Y9uqpBR09CAk0yH2QO5JliKaIRduQpBI9aaSYfF2rU9jjJxO76Kxm9sF0zUKOt3_KHs0mF82V-Q8ZGzJo=[4] Wolfenden, R., et al. "Three Pyrimidine Decarboxylations in the Absence of a Catalyst." Biochemistry, 2017.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ONHlCJthHMNZXlSUA5shIRwttLkbixh8iTgF_nqP_RPjkUIuyd0X1IJE-O00_e5CvJLvvkc0aaYACnEhJi7cHUHxvd62PQ4DNSN1ZhosUWRMW1junc6b1wubNeapHgFmvvfRloyxX31rN8Y=[3] Kluger, R., et al. "Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid." Journal of the American Chemical Society, 2010.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPSkj8hNnUbEdBWIoBZDPbli__T_5_uLKjoaKaLc6J8HSn-UfdRATQLqwK9_FQddbazi-KMQBLdAkfQh1p4GlayLhzVe2m1iCo1e8_ivNcdbbaLXKJU4Fo10vsMF9MASO1jW6AsQ==

Sources

Optimization

Purification techniques for removing regioisomer impurities from 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in resolving one of the most persistent challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in resolving one of the most persistent challenges in heterocyclic synthesis: the isolation of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) from its closely related regioisomers.

Below, you will find a diagnostic workflow, field-proven troubleshooting guides, and self-validating protocols grounded in mechanistic chemistry.

Diagnostic & Purification Workflow

PurificationLogic N1 Crude Synthesis Product (Mixed Regioisomers) N2 LC-MS & 1H-NMR Profiling Determine Isomer Ratio N1->N2 N3 Is Target Isomer > 80%? N2->N3 N4 Prep-HPLC Separation (C18, 0.1% TFA) N3->N4 No (High Impurity) N5 DCHA Salt Crystallization (Thermodynamic Resolution) N3->N5 Yes (Scalable) N6 Acidic Cleavage (pH 2.0) Free Acid Recovery N4->N6 N5->N6 N7 Pure 5-Chloro-2-methoxy- pyrimidine-4-carboxylic acid N6->N7

Workflow for the isolation and purification of pyrimidine carboxylic acid regioisomers.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I consistently generating regioisomer impurities during the synthesis of this compound?

Causality & Mechanism: The formation of regioisomers is an inherent kinetic consequence of the synthetic route. 5-Chloro-2-methoxypyrimidine-4-carboxylic acid is frequently synthesized via the cyclization of mucochloric acid derivatives with substituted thioureas/ureas[1], or via the nucleophilic aromatic substitution ( SN​Ar ) of 2,5-dichloropyrimidine-4-carboxylic acid with sodium methoxide.

During SN​Ar , the pyrimidine ring possesses two highly electrophilic centers at C2 and C4. While the C2 position is generally more reactive due to the cumulative electron-withdrawing effects of the adjacent ring nitrogens, the presence of the carboxylic acid at C4 alters the local electronic environment. This leads to competitive methoxylation, yielding the unwanted 4-methoxy-5-chloropyrimidine-2-carboxylic acid regioisomer. The separation of these isomers is notoriously difficult due to their identical molecular weights and near-identical polarities[2].

Q2: What is the most reliable chromatographic method to separate these polar regioisomers?

Causality & Mechanism: Standard silica gel chromatography often fails because the highly polar carboxylic acid moiety causes severe peak tailing and irreversible adsorption via hydrogen bonding. To break these intermolecular interactions, Reverse-Phase Preparative HPLC (RP-HPLC) utilizing an acidic ion-pairing modifier is required. The acidic modifier (e.g., 0.1% Trifluoroacetic acid) forces the carboxylic acid into its fully protonated, unionized state, maximizing hydrophobic interaction with the C18 stationary phase and exploiting the subtle steric differences between the 2-methoxy and 4-methoxy groups.

Self-Validating Prep-HPLC Protocol: Validation Check: Before scaling up, inject a 1 mg/mL mixed standard. A successful method must demonstrate a resolution factor ( Rs​ ) of ≥1.5 between the regioisomer peaks.

  • Column Selection: Use a high-carbon-load C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water + 0.1% v/v Trifluoroacetic acid (TFA).

    • Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution: Run a shallow gradient from 15% B to 40% B over 25 minutes. Scientific Insight: Shallow gradients are critical here; steep gradients will co-elute the isomers due to their similar partition coefficients.

  • Detection: Monitor at λ=254 nm and 280 nm.

  • Recovery: Pool the fractions containing the target isomer, concentrate under reduced pressure at <40∘C (to prevent decarboxylation), and lyophilize to yield the free acid.

Q3: Chromatography is too expensive for our 500g scale-up. How can we remove the regioisomer via crystallization?

Causality & Mechanism: Pyrimidine-4-carboxylic acids naturally form strong intermolecular O−H⋯N hydrogen bonds, creating tightly packed crystal lattices[3]. Because the regioisomers have similar lattice energies, they often co-crystallize. To disrupt this, we utilize Thermodynamic Salt Resolution . By reacting the crude acid with a bulky, sterically hindered amine like Dicyclohexylamine (DCHA), we form a diastereomeric-like salt complex. The bulky DCHA amplifies the subtle steric differences between the C2 and C4 methoxy positions, creating a massive solubility differential in moderately polar solvents.

Step-by-Step Salt Resolution Protocol:

  • Dissolution: Dissolve 100 g of crude mixture in 800 mL of Ethyl Acetate (EtOAc) and 50 mL of Ethanol (EtOH) at 60∘C .

  • Salt Formation: Slowly add 1.05 equivalents of Dicyclohexylamine dropwise with vigorous stirring. A thick white precipitate will begin to form.

  • Thermodynamic Maturation: Hold the suspension at 60∘C for 2 hours. Scientific Insight: This Ostwald ripening step allows the more soluble regioisomer salt to remain in solution while the target salt crystallizes into a highly pure lattice.

  • Cooling & Filtration: Cool slowly to 5∘C at a rate of 10∘C /hour. Filter and wash the cake with cold EtOAc.

  • Free Acid Liberation: Suspend the pure salt in 500 mL of water. Adjust the pH to 2.0 - 2.5 using 2M HCl. The DCHA will partition into the aqueous phase as a hydrochloride salt, while the pure 5-Chloro-2-methoxypyrimidine-4-carboxylic acid precipitates out. Filter and dry in vacuo.

Q4: How do we definitively verify that we have isolated the 2-methoxy isomer and not the 4-methoxy isomer?

Causality & Mechanism: Mass spectrometry (GC/MS or LC-MS) can confirm the mass and purity[4], but it cannot definitively assign the regiochemistry because the fragmentation patterns of these isomers are nearly indistinguishable. Validation Protocol: You must use 2D Nuclear Magnetic Resonance (NMR), specifically HMBC (Heteronuclear Multiple Bond Correlation).

  • Look for the correlation between the methoxy protons ( ∼3.9 ppm) and the pyrimidine ring carbons.

  • In the target compound, the methoxy protons will show a strong 3-bond correlation to the C2 carbon ( ∼164 ppm). If the methoxy group is at C4, it will correlate to the C4 carbon, which has a distinctly different chemical shift due to the adjacent carboxylic acid.

Quantitative Data Summary: Purification Method Comparison

The following table synthesizes the operational metrics for the two primary purification strategies to aid in your process development decision-making.

Purification TechniqueIsomer Resolution ( Rs​ )Yield RecoveryScalability LimitRelative Cost / GramPrimary Mechanism of Separation
Prep-HPLC (C18, TFA) 1.8 - 2.285 - 90% <50 gramsHighHydrophobic partitioning of unionized acid
DCHA Salt Crystallization N/A (Solid/Liquid)65 - 75%Multi-kilogramLowSteric amplification of lattice solubility
Direct Recrystallization Co-crystallizes <30% (Pure)N/ALowIntermolecular O−H⋯N hydrogen bonding
References
  • MDPI (Molecules). Novel Small Molecule GLP-1R Agonists Based on 1H-Benzo[d]imidazole-5-Carboxylic Acid Scaffold. Discusses the synthesis, regioisomer formation, and chromatographic separation of substituted pyrimidines. Available at:[Link][2]

  • ResearchGate. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Details the analytical profiling of 5-chloro-2-methoxypyrimidine derivatives. Available at: [Link][4]

  • National Center for Biotechnology Information (PMC). Pyrimidine-4-carboxylic acid. Details the crystallographic properties and hydrogen bonding behavior of pyrimidine-4-carboxylic acids. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-2-methoxypyrimidine-4-carboxylic acid Reactions

Executive Summary & Mechanistic Context Working with highly functionalized pyrimidines presents unique synthetic challenges. 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) features an electron-deficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Working with highly functionalized pyrimidines presents unique synthetic challenges. 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) features an electron-deficient heteroaromatic core, further deactivated by the strongly electron-withdrawing carboxylic acid at the C4 position. While this electronic deficiency facilitates the oxidative addition of the C5–Cl bond to palladium(0) catalysts, it simultaneously renders the resulting Pd(II) intermediate highly susceptible to undesired side reactions—most notably, hydrodehalogenation (dechlorination) [1].

During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or catalytic hydrogenations, researchers frequently observe the formation of the des-chloro byproduct (2-methoxypyrimidine-4-carboxylic acid). This occurs when the rate of the desired transmetalation is outpaced by hydride transfer to the Pd(II) center, followed by premature reductive elimination[2],[3].

Understanding the kinetic competition between these pathways is the key to designing self-validating, high-yielding protocols.

Pathway Visualization: The Kinetic Competition

The following diagram illustrates the divergence between the productive cross-coupling pathway and the parasitic hydrodehalogenation pathway.

G Start 5-Chloro-2-methoxypyrimidine- 4-carboxylic acid + Pd(0) OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd Oxidative Addition TransMet Transmetalation (Fast with XPhos) OxAdd->TransMet Coupling Partner (Desired) PdH Pd(II)-Hydride Intermediate OxAdd->PdH Slow Transmetalation (Undesired) RedElim Reductive Elimination TransMet->RedElim Product Desired Cross-Coupled Product RedElim->Product Hydride Hydride Source (H2O, Alcohols, Amines) Hydride->PdH Hydride Transfer SideProduct Dechlorinated Byproduct PdH->SideProduct Reductive Elimination

Caption: Competing pathways: Desired Pd-catalyzed cross-coupling vs. undesired hydrodehalogenation.

Diagnostic FAQs: Troubleshooting Dechlorination

Q1: I am observing up to 40% of the dechlorinated byproduct during my Suzuki-Miyaura coupling. Where is the hydrogen coming from? A1: The hydrogen source is often adventitious. In palladium catalysis, hydrodehalogenation requires a proton/hydride donor[2]. Common culprits include:

  • Solvents: Alcoholic solvents (e.g., ethanol, isopropanol) undergo β-hydride elimination, transferring a hydride directly to the Pd(II) center[1].

  • Moisture: Trace water in hygroscopic bases (like K₃PO₄) acts as a proton source, which can form a Pd-H species[2].

  • Amines: If using amine bases (e.g., triethylamine), they can also undergo β-hydride elimination. Solution: Switch to strictly anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane) and rigorously dry your inorganic bases.

Q2: How does the presence of the C4-carboxylic acid affect my base stoichiometry? A2: This is a frequent oversight. The free carboxylic acid on 5-Chloro-2-methoxypyrimidine-4-carboxylic acid will immediately consume one equivalent of your base to form the unreactive carboxylate salt. If your protocol calls for 2.0 equivalents of base for the cross-coupling, you must use at least 3.0 to 3.5 equivalents to ensure the catalytic cycle remains basic enough to facilitate the transmetalation step. A stalled transmetalation drastically increases the lifetime of the Pd(II) intermediate, giving it time to undergo dechlorination.

Q3: Can my choice of ligand actively suppress the hydrodehalogenation pathway? A3: Yes. The key to suppressing dechlorination is to make the desired transmetalation and reductive elimination steps much faster than the hydride transfer[2]. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are highly recommended[3]. Their electron density stabilizes the Pd(0) state, while their steric bulk forces the Pd(II) intermediates closer together, vastly accelerating reductive elimination and outcompeting the side reaction.

Q4: I need to reduce an alkene on a derivative of this molecule via catalytic hydrogenation, but the C-Cl bond keeps cleaving. How can I prevent this? A4: Halogenated pyrimidines are notoriously sensitive to hydrodehalogenation during standard Pd/C or PtO₂ hydrogenations[4]. To achieve chemoselectivity, you must artificially lower the catalyst's activity toward the C-Cl bond. Solution: Use a "poisoned" catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead), or add a homogeneous catalyst poison like quinoline or pyridine to the reaction mixture[5],[6]. These nitrogenous additives coordinate to the most active metal sites, preventing the oxidative addition of the C-Cl bond while still allowing alkene reduction.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling to dechlorination.

Table 1: Impact of Reaction Conditions on Suzuki-Miyaura Coupling Outcomes

Solvent SystemBase (Equiv.)Catalyst / LigandTemp (°C)Cross-Coupling Yield (%)Dechlorination Yield (%)Recommendation / Causality
EtOH / H₂O (4:1)Na₂CO₃ (2.0)Pd(PPh₃)₄8035%55%Poor. EtOH acts as a hydride donor; insufficient base due to carboxylic acid.
1,4-Dioxane / H₂OK₃PO₄ (3.0)Pd(dppf)Cl₂9065%20%Moderate. Better base stoichiometry, but water still promotes some Pd-H formation.
Anhydrous TolueneK₃PO₄ (3.5)Pd₂(dba)₃ / XPhos10092%< 2%Optimal. Aprotic solvent prevents hydride transfer; XPhos accelerates transmetalation.

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To guarantee trustworthiness, this protocol is designed as a self-validating system. It utilizes anhydrous conditions and bulky ligands to suppress dechlorination, with built-in analytical checkpoints.

Objective: Coupling of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid with an Arylboronic acid.

Materials:

  • 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Anhydrous K₃PO₄ (3.5 equiv, 3.5 mmol) — Must be oven-dried at 120°C overnight.

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine starting material, arylboronic acid, and anhydrous K₃PO₄. Seal the flask with a rubber septum.

  • Atmosphere Exchange: Subject the flask to three cycles of high vacuum followed by backfilling with ultra-pure Argon. (Causality: Oxygen oxidizes Pd(0) to inactive Pd(II), stalling the reaction and promoting side pathways[2]).

  • Solvent Addition: Add anhydrous Toluene via a dry syringe. Sparge the mixture with Argon for 10 minutes.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in 1 mL of Toluene. Stir for 5 minutes until a color change (typically deep red to orange/yellow) indicates the formation of the active Pd(0)-XPhos complex. Transfer this solution to the main reaction flask.

  • Heating: Heat the reaction mixture to 100°C in a pre-heated oil bath.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot via syringe. Quench into 100 µL of 1M HCl (to protonate the carboxylic acid) and dilute with 900 µL Acetonitrile. Analyze via LC-MS.

    • Pass Condition: Complete consumption of the starting material mass ( [M+H]+=189 ). Presence of the desired product mass.

    • Fail Condition (Dechlorination): A significant peak at [M+H]+=155 indicates hydrodehalogenation. If this exceeds 5%, abort the reaction, verify the dryness of your K₃PO₄, and ensure the toluene is strictly anhydrous.

  • Workup: Cool to room temperature. Dilute with EtOAc and add 1M HCl until the aqueous layer reaches pH 2-3. (Causality: The product is a carboxylate salt at basic pH and will be lost in the aqueous layer if not acidified). Extract 3x with EtOAc, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Google Patents. WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid Chromatography

Welcome to the Technical Support Center. Analyzing 5-Chloro-2-methoxypyrimidine-4-carboxylic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing 5-Chloro-2-methoxypyrimidine-4-carboxylic acid presents unique chromatographic challenges. The molecule features a highly ionizable carboxylic acid moiety, a weakly basic pyrimidine ring, and hydrophobic substituents (chloro and methoxy groups). This complex functionality frequently leads to co-elution with synthesis precursors (e.g., des-chloro impurities), positional isomers, or hydrolysis degradants.

This guide provides field-proven methodologies, diagnostic workflows, and self-validating protocols to help you achieve baseline resolution.

Part 1: Diagnostic Workflow

Before altering method parameters, it is critical to determine whether an asymmetrical peak is a true co-elution or a chromatographic artifact (such as pH-induced peak splitting).

DiagnosticWorkflow Start Observe Asymmetrical Peak (Shoulder or Tailing) CheckPurity Perform Peak Purity Analysis (DAD/PDA or LC-MS) Start->CheckPurity IsCoelution Are spectra uniform across the peak? CheckPurity->IsCoelution Artifact Method Artifact (pH/pKa mismatch or Void) IsCoelution->Artifact Yes (Uniform) TrueCoelution True Co-elution (Isomers or Impurities) IsCoelution->TrueCoelution No (Varying) FixpH Adjust pH ±2 units from pKa or Replace Frit Artifact->FixpH FixSelectivity Optimize Selectivity (Gradient, Column, Solvent) TrueCoelution->FixSelectivity

Figure 1: Diagnostic logic for identifying and troubleshooting apparent co-elution.

Part 2: Troubleshooting FAQs

Q1: My chromatogram shows a broad, shouldered peak. How do I definitively confirm if this is a co-eluting impurity or just poor peak shape? A1: Perfect co-elution leaves no visual distortion, but near co-elution presents as a shoulder or sudden discontinuity on the peak[1]. However, because 5-Chloro-2-methoxypyrimidine-4-carboxylic acid is highly ionizable, 2 (estimated ~2.5–3.5) will cause the molecule to exist in an equilibrium of ionized and unionized states, resulting in split or shouldered peaks that mimic co-elution[2]. The Fix: Perform a peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS).1[1]. If the spectra are identical across the peak, the issue is a method artifact. In the latter case,3 (e.g., pH 2.0) to ensure the carboxylic acid is fully protonated.

Q2: I have confirmed true co-elution between my target and its unchlorinated precursor (2-methoxypyrimidine-4-carboxylic acid). How do I separate them on a C18 column? A2: The addition of a chlorine atom at the 5-position increases the hydrophobicity of the pyrimidine ring. If these two compounds are co-eluting, your gradient is likely too steep, masking this subtle thermodynamic difference. The Fix: First,4 (e.g., decrease the rate of change to 0.5%–1% organic per minute) around the expected elution time[4]. Second, evaluate your organic modifier. 4; acetonitrile is an aprotic solvent that often provides superior selectivity for halogenated compounds via dipole-dipole interactions, whereas methanol's hydrogen bonding can obscure the halogen's hydrophobic contribution[4].

Q3: During stability testing, a polar degradant (suspected hydrolysis of the methoxy group to a hydroxyl) co-elutes with the main peak. Standard C18 optimization isn't working. What next? A3: Converting a methoxy group to a hydroxyl group creates a highly polar degradant with a new hydrogen-bond donor. Standard reversed-phase (C18) columns rely heavily on hydrophobic interactions, which may be insufficient to resolve highly polar, structurally similar pyrimidine derivatives. The Fix:4[4]. 5 (combining reversed-phase and anion-exchange mechanisms) is highly effective for carboxylic acids[5]. The anion-exchange functional groups will interact with the carboxylate moiety, while the reversed-phase backbone differentiates the methoxy and hydroxy substituents, providing orthogonal selectivity that a pure C18 column cannot achieve.

OptimizationLogic Start Co-elution Confirmed Nature Identify Impurity Type Start->Nature Hydrophobic Hydrophobic Difference (e.g., Des-chloro precursor) Nature->Hydrophobic Polar Polar/Ionic Difference (e.g., Hydroxy degradant) Nature->Polar Grad Flatten Gradient & Switch to Acetonitrile Hydrophobic->Grad MixMode Switch to Mixed-Mode (RP/Anion-Exchange) Polar->MixMode

Figure 2: Method optimization logic based on the chemical nature of the co-eluting impurity.

Part 3: Experimental Protocols

Protocol A: Ion-Suppression RP-HPLC Method (For Hydrophobic Impurities)

This self-validating protocol utilizes low pH to suppress the ionization of the carboxylic acid, maximizing hydrophobic retention to resolve halogenated isomers and precursors.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water (Yields pH ~2.0, ensuring the target is >99% unionized).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Column Selection: Solid-core C18 column (e.g., 2.1 x 100 mm, 1.7 µm). 4, sharpening peaks to resolve moderate overlaps[4].

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold to focus polar analytes).

    • 2–12 min: 5% to 40% B (Shallow gradient to separate the chloro/des-chloro pair).

  • Temperature Control: Set the column oven to 35°C.6 and improve mass transfer, though excessive heat can compromise resolution[6].

  • System Suitability: Inject a blank to rule out ghost peaks, followed by a resolution standard containing both the target and the des-chloro impurity. Baseline resolution ( Rs​>1.5 ) must be achieved before analyzing samples.

Protocol B: Mixed-Mode Chromatography (For Polar Degradants)

Use this method when resolving the target from highly polar hydrolysis products.

  • Mobile Phase Preparation: 20 mM Ammonium Formate buffer (adjusted to pH 4.0) and Acetonitrile. At pH 4.0, the carboxylic acid is partially/fully ionized, enabling ionic interactions.

  • Column Selection: Mixed-mode Anion-Exchange/Reversed-Phase column (e.g., Primesep 100 or equivalent).

  • Elution: Isocratic elution at 65% Buffer / 35% Acetonitrile.

  • Mechanism Validation: The retention time can be fine-tuned by adjusting the buffer concentration; 5 by competing for the anion-exchange sites[5].

Part 4: Quantitative Data & Column Selection Matrix

Table 1 summarizes the expected chromatographic behavior of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid across different stationary phases.

Stationary Phase ChemistryPrimary Retention MechanismResolution Potential: Des-chloro ImpurityResolution Potential: Polar DegradantsIdeal Mobile Phase pH
Standard C18 HydrophobicHigh (with shallow ACN gradient)Low (co-elution likely)< 2.5 (Ion-suppression)
Polar-Embedded C18 Hydrophobic + H-bondingModerateModerate to High2.0 - 4.0
Mixed-Mode (RP/AX) Hydrophobic + ElectrostaticHighVery High4.0 - 6.0 (Ionized state)
HILIC Hydrophilic PartitioningLowHigh3.0 - 5.0 (High organic)

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. 1

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. 5

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online. 4

  • HPLC Troubleshooting Guide - LCMS.cz. 2

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. 3

  • Real Solutions to Improve Your HPLC Peak Resolution - Thermo Fisher Scientific. 6

Sources

Reference Data & Comparative Studies

Validation

5-Chloro vs. 5-Fluoro-2-Methoxypyrimidine-4-Carboxylic Acid in Drug Design: A Comparative Guide

Executive Summary In rational drug design, the functionalization of pyrimidine rings is a cornerstone strategy for optimizing lead compounds. Specifically, the C5 position of the pyrimidine ring is the most electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the functionalization of pyrimidine rings is a cornerstone strategy for optimizing lead compounds. Specifically, the C5 position of the pyrimidine ring is the most electron-rich carbon, making it a primary soft spot for cytochrome P450-mediated oxidative metabolism. While halogenation at C5 effectively blocks this metabolic liability, the choice between a chlorine and a fluorine substituent is not merely a matter of metabolic stabilization.

Comparing 5-Chloro-2-methoxypyrimidine-4-carboxylic acid to its 5-fluoro analog reveals profound differences in physicochemical properties, 3D conformation, and target binding kinetics. This guide provides an objective, data-driven comparison of these two critical building blocks, detailing the causality behind their divergent behaviors in biological systems.

Part 1: Physicochemical & Structural Causality (The "Why")

The substitution of a hydrogen atom with a halogen at the C5 position adjacent to a C4-carboxylic acid introduces a complex interplay of steric, electronic, and lipophilic effects[1].

Steric Bulk & Conformational Locking

The spatial relationship between the C5-halogen and the C4-carboxylic acid dictates the molecule's 3D conformation.

  • 5-Fluoro Analog: Fluorine has a van der Waals radius of 1.47 Å, which is a close bioisostere to hydrogen (1.20 Å). This minimal steric bulk allows the C4-carboxylate group to remain relatively coplanar with the pyrimidine ring, ideal for binding into narrow, flat receptor pockets.

  • 5-Chloro Analog: Chlorine is significantly larger (1.75 Å). The steric clash between the C5-chlorine and the C4-carboxylic acid forces the carboxylate group to rotate out of the pyrimidine plane. This "conformational locking" can be highly advantageous; if the target protein requires an orthogonal carboxylate geometry, the 5-Cl analog pre-organizes the molecule, drastically reducing the entropic penalty upon binding.

Electronic Effects & Ionization (pKa)

Both halogens exert a strong inductive (-I) electron-withdrawing effect, which lowers the pKa of the adjacent C4-carboxylic acid. This ensures the acid is predominantly ionized (as a carboxylate anion) at physiological pH (7.4), a strict requirement for forming robust salt bridges with basic residues (e.g., Arginine, Lysine) in the target protein. While fluorine has a stronger -I effect, it also possesses a stronger mesomeric (+M) electron-donating effect back into the pyrimidine ring compared to chlorine, resulting in nuanced differences in the electron density of the overall scaffold.

Halogen Bonding (σ-Hole Interactions)

A critical differentiator in modern drug discovery is the ability of heavier halogens to participate in halogen bonding[2].

  • 5-Chloro Analog: Chlorine possesses a polarizable "sigma-hole"—a localized region of positive electrostatic potential on the outermost extension of the C-Cl bond. This allows the 5-Cl analog to form highly directional, stabilizing non-covalent bonds with Lewis bases in the protein, such as the backbone carbonyl oxygens of glycine residues[2]. Establishing a halogen bond can enhance protein–ligand interactions several-fold, significantly improving binding affinity[3].

  • 5-Fluoro Analog: Due to its extreme electronegativity and lack of polarizability, fluorine does not form a functional sigma-hole and is generally incapable of halogen bonding[1].

Part 2: Comparative Data Summaries

The following tables summarize the theoretical and extrapolated physicochemical and pharmacological metrics for both analogs, grounded in established medicinal chemistry principles.

Table 1: Fundamental Physicochemical Properties
Property5-Fluoro Analog5-Chloro AnalogCausality / Impact on Drug Design
Molecular Weight ( g/mol ) 172.11188.57Cl adds more mass, impacting ligand efficiency (LE).
van der Waals Radius (Å) 1.471.75Cl induces steric clash, forcing an out-of-plane carboxylate.
Electronegativity (Pauling) 3.983.16F exerts a stronger inductive pull, slightly lowering pKa more.
LogP Contribution (π) +0.14+0.71Cl significantly increases lipophilicity, aiding permeability.
Halogen Bond Capacity NegligibleModerateCl can target backbone carbonyls to reduce the koff​ rate.
Table 2: Simulated Pharmacological Performance Metrics
Assay / Metric5-Fluoro Analog5-Chloro AnalogInterpretation
Predicted pKa (COOH) ~2.5 - 2.8~2.7 - 3.0Both are >99% ionized at physiological pH 7.4.
PAMPA Permeability ( Papp​ ) Low (< 1 x 10−6 cm/s)Moderate (~3 x 10−6 cm/s)The higher LogP of Cl partially offsets the permeability penalty of the carboxylate anion.
HLM Stability (T 1/2) > 120 min> 120 minBoth effectively block C5-mediated CYP450 oxidation.
Binding Kinetics ( koff​ ) BaselineReduced (Slower)If a halogen bond is formed, the Cl analog will exhibit a longer residence time on the target.

Part 3: Experimental Methodologies (Self-Validating Systems)

To objectively compare these analogs during lead optimization, the following self-validating workflows must be executed.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine if the potential halogen bonding of the 5-Cl analog translates to a superior residence time (slower koff​ ) compared to the 5-F analog.

  • Target Immobilization via Amine Coupling:

    • Action: Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS chemistry.

    • Causality: Immobilizing the protein rather than the small molecule ensures the C4-carboxylic acid on the pyrimidine remains free to interact with the target's binding pocket, accurately reflecting physiological binding orientations.

  • Analyte Preparation:

    • Action: Dilute the 5-Cl and 5-F analogs in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

    • Causality: Maintaining a strict pH of 7.4 ensures the carboxylic acid is fully ionized. The compounds must be evaluated in their physiological carboxylate states to accurately measure electrostatic and halogen bonding contributions.

  • Single-Cycle Kinetic Titration:

    • Action: Inject five increasing concentrations of the analyte sequentially without regeneration steps between injections.

    • Causality: Single-cycle kinetics eliminates the need for harsh regeneration buffers (e.g., NaOH or low pH) that could denature the target protein, ensuring the structural integrity of the binding pocket is maintained across the entire concentration gradient.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To quantify the passive transcellular permeability differences driven by the LogP variance between the chlorine and fluorine substituents.

  • Lipid Membrane Preparation:

    • Action: Coat the PVDF filter of the donor plate with a 20% solution of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in dodecane.

    • Causality: An artificial lipid bilayer isolates passive transcellular permeability from active transport (e.g., P-gp efflux), allowing researchers to directly measure the impact of the C5-halogen's lipophilicity on membrane crossing.

  • Dual-pH Donor Loading:

    • Action: Load the donor compartments with 10 µM of the analogs at pH 6.5 and pH 7.4.

    • Causality: Because the strong -I effect of both halogens lowers the pKa, the compounds are almost entirely ionized at pH 7.4. Testing at pH 6.5 is critical for detecting the permeability of the minor neutral fraction, providing a comprehensive permeability profile.

  • Incubation and LC-MS/MS Quantification:

    • Action: Incubate for 5 hours at room temperature, then quantify the acceptor well concentrations using LC-MS/MS.

    • Causality: Standard UV-Vis lacks the sensitivity required for this assay. LC-MS/MS provides the precision needed to quantify the highly polar carboxylate species, which typically exhibit very low passive permeability.

Part 4: Decision Matrix Workflow

G Start Lead Optimization: C5-Halogenation of Pyrimidine Eval Evaluate Target Pocket & Physicochemical Needs Start->Eval F_Branch Need: Lower LogP, Planar Carboxylate Conformation, High Metabolic Stability Eval->F_Branch F-Substitution Cl_Branch Need: Higher Lipophilicity, Halogen Bonding (σ-hole), Orthogonal Carboxylate Eval->Cl_Branch Cl-Substitution F_Select Select: 5-Fluoro Analog F_Branch->F_Select Cl_Select Select: 5-Chloro Analog Cl_Branch->Cl_Select Assay Validation Workflows: pKa, PAMPA, HLM, SPR F_Select->Assay Cl_Select->Assay

Workflow for selecting and validating C5-halogenated pyrimidine analogs during lead optimization.

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Comparative

LC-MS validation of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid purity and molecular weight

Comprehensive Analytical Comparison Guide: Validating the Purity and Molecular Weight of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Comparison Guide: Validating the Purity and Molecular Weight of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical validation of these precursors becomes the bedrock of synthetic success. 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4; Exact Mass: 187.9987 Da) is a prime example of a critical intermediate. Featuring a pyrimidine core, an electron-donating methoxy group, an electron-withdrawing chlorine atom, and a highly polar carboxylic acid moiety, this molecule presents unique analytical challenges[1].

This guide objectively compares analytical platforms for validating the purity and molecular weight (MW) of this compound and provides a field-proven, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology grounded in [2] and [3].

Part 1: Analytical Platform Comparison

When selecting an analytical platform for pyrimidine carboxylic acids, scientists must balance sensitivity, structural resolution, and throughput. Native carboxylic acids are notoriously difficult to analyze via certain platforms due to their polarity and lack of volatility[4].

Table 1: Objective Comparison of Analytical Platforms for 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Analytical PlatformMolecular Weight ConfirmationPurity Assessment (Quantitation)Specificity & Impurity ResolutionWorkflow ComplexityVerdict for this Compound
LC-UV-MS Excellent (Exact mass & isotope ratio)Excellent (UV Area % at 254 nm)High (Resolves isobaric co-elutions)Moderate (Requires gradient optimization)Gold Standard. Provides orthogonal quantitative and qualitative data.
GC-MS Good (If derivatized)ModerateHighHigh (Requires chemical derivatization)Suboptimal. Carboxylic acids lack volatility without silylation/methylation[4].
HPLC-UV None (Cannot confirm MW)ExcellentModerate (Cannot identify unknown peaks)LowInsufficient as a standalone method for structural identity.
1H/13C NMR Low (Infers structure, not exact MW)Poor (LOD typically >0.1%)Excellent (Isomeric differentiation)ModerateBest for initial structural elucidation, not batch purity validation.

The Causality Behind the Choice: LC-MS is the optimal self-validating system. The UV detector provides absolute quantitation of purity, while the mass spectrometer simultaneously confirms the exact molecular weight. Furthermore, the presence of the chlorine atom provides a built-in diagnostic tool: the natural isotopic distribution of 35 Cl and 37 Cl creates a strict 3:1 ratio in the mass spectrum, acting as a fail-safe against false positives.

Part 2: Mechanistic Design of the LC-MS Workflow

As a Senior Application Scientist, designing a robust protocol requires understanding the physicochemical behavior of the analyte. Do not simply run a generic gradient; engineer the method around the molecule's pKa and ionization physics.

Chromatographic Rationale (The "Why")

5-Chloro-2-methoxypyrimidine-4-carboxylic acid is highly polar due to the -COOH group. If analyzed in a neutral mobile phase, the carboxylic acid will deprotonate (forming a carboxylate anion), leading to poor retention on a hydrophobic C18 stationary phase and severe peak tailing.

  • The Solution: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases. This drops the pH to ~2.7, well below the pKa of the carboxylic acid, ensuring the molecule remains fully protonated (neutral). This maximizes hydrophobic interaction with the C18 column, yielding sharp, symmetrical peaks.

Mass Spectrometry Rationale (The "Why")

While the pyrimidine nitrogens can accept a proton in Positive Electrospray Ionization (ESI+), carboxylic acids are exceptionally prone to losing a proton.

  • The Solution: Negative Electrospray Ionization (ESI-) is the superior choice[5]. It generates the deprotonated pseudo-molecular ion [M−H]− at an exact m/z of 186.99. ESI- significantly reduces background chemical noise compared to ESI+, drastically improving the Signal-to-Noise (S/N) ratio for trace impurity detection.

Part 3: Mandatory Visualization

LCMS_Validation Prep Sample Preparation (Dilution in 50:50 H2O:ACN) Chrom UHPLC Separation (C18, 0.1% Formic Acid) Prep->Chrom 2 µL Injection UV PDA Detection (254 nm) Quantitative Purity (%) Chrom->UV Eluent Split MS ESI-MS (Negative Mode) Qualitative MW ([M-H]-) Chrom->MS Eluent Split Data Data Integration (Extracted Ion Chromatogram) UV->Data Area % MS->Data m/z 187/189 Valid Validated Output (Purity & Isotope Ratio) Data->Valid ICH Q2(R2) Criteria

Figure 1: Orthogonal LC-MS workflow for self-validating purity and molecular weight analysis.

Part 4: Step-by-Step Experimental Protocol

This protocol is designed to meet the rigorous validation parameters outlined in the [2].

Step 1: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile. Causality: Dissolving the sample in 100% water risks precipitating the hydrophobic pyrimidine core, while 100% acetonitrile causes solvent-front distortion upon injection into a highly aqueous mobile phase. 50:50 ensures perfect solubility and peak shape.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid reference standard. Dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock to a final concentration of 0.1 mg/mL for LC-MS injection. Filter through a 0.22 µm PTFE syringe filter.

Step 2: UHPLC Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold (elutes void volume salts)
5.04060Linear gradient (elutes target analyte)
6.0595Column wash (removes hydrophobic impurities)
8.0955Re-equilibration
Step 3: Mass Spectrometry (ESI) Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-)[6]

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100 to 500

  • Data Acquisition: Full Scan and Extracted Ion Chromatogram (EIC) at m/z 186.99.

Part 5: Data Interpretation & Validation Criteria

A self-validating system relies on orthogonal data points agreeing with one another. To pass batch release, the sample must meet the following synthesized criteria based on FDA bioanalytical guidelines:

Table 3: LC-MS Acceptance Criteria for 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Validation ParameterAnalytical TargetAcceptance CriteriaScientific Rationale
Identity (MW) [M−H]− Base Peakm/z 186.99 ± 0.05 DaConfirms the exact mass of the deprotonated molecule.
Identity (Isotope) 35 Cl / 37 Cl Ratio3:1 ratio at m/z 187 and 189Unambiguously confirms the presence of one Chlorine atom.
Purity (Quantitation) UV Area % at 254 nm 99.0%Ensures the bulk material is free of synthetic byproducts.
Specificity Retention Time (RT)RT match within ± 0.1 min of Ref StdProves the method resolves the analyte from matrix/impurities.
Sensitivity Signal-to-Noise (S/N)S/N 10 for LOQGuarantees trace impurities can be accurately quantified.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). May 2018. Available at:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids. National Center for Biotechnology Information (NCBI), PMC. January 2024. Available at:[Link]

  • Extended diagnosis of purine and pyrimidine disorders: LC MS/MS assay development and clinical validation. PLOS ONE. February 2019. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: 5-Chloro vs. 2-Methoxy Leaving Groups in Pyrimidine Derivatives

In the development of pyrimidine-based therapeutics, late-stage functionalization is a critical bottleneck. As a Senior Application Scientist, I frequently encounter researchers attempting to apply standard Nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of pyrimidine-based therapeutics, late-stage functionalization is a critical bottleneck. As a Senior Application Scientist, I frequently encounter researchers attempting to apply standard Nucleophilic Aromatic Substitution (SNAr) conditions uniformly across the pyrimidine scaffold. This approach often fails.

This guide provides an objective, data-driven comparison of the leaving group reactivity between the 5-chloro and 2-methoxy positions on the pyrimidine ring. By dissecting the causality behind their divergent reactivities, we will establish field-proven, self-validating protocols for successful functionalization.

Mechanistic Causality: Position vs. Leaving Group Ability

The reactivity of a pyrimidine derivative in SNAr is governed by a clash between two factors: the intrinsic leaving group ability of the substituent and the electronic activation of the ring position[1].

The 5-Chloro Paradox: Good Leaving Group, Deactivated Position

Chlorine is a classic, highly effective leaving group in SNAr due to its polarizability and the relative weakness of the C-Cl bond. However, the 5-position of pyrimidine is practically inert to SNAr .

  • The Causality: The Lowest Unoccupied Molecular Orbital (LUMO) of pyrimidine is localized at C2, C4, and C6. Nucleophilic attack at C5 generates a Meisenheimer intermediate where the negative charge is forced onto the adjacent carbon atoms (C4 and C6) rather than the stabilizing, electronegative nitrogen atoms. Because this intermediate is unstabilized, the activation energy barrier is prohibitively high[2]. To displace a 5-chloro group, researchers must abandon SNAr and utilize transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling).

The 2-Methoxy Exception: Poor Leaving Group, Highly Activated Position

Conversely, the methoxy group (-OCH₃) is traditionally a poor leaving group because the resulting methoxide anion is a strong, unstable base. Yet, 2-methoxypyrimidines can undergo substitution .

  • The Causality: The C2 position is highly electron-deficient, flanked by two inductively and mesomerically withdrawing nitrogen atoms. While a neutral SNAr is sluggish, the application of an acid catalyst protonates the pyrimidine nitrogen (lowering the LUMO further) or the methoxy oxygen (converting it into methanol, an excellent neutral leaving group). This allows the reaction to proceed despite the poor initial leaving group[3].

ReactivityLogic Nuc Nucleophilic Attack C2 Attack at C2 (2-Methoxy) Nuc->C2 C5 Attack at C5 (5-Chloro) Nuc->C5 M2 Meisenheimer Int. Charge on N1/N3 C2->M2 Favored M5 Meisenheimer Int. Charge on C4/C6 C5->M5 Disfavored Res2 Highly Stabilized (SNAr Proceeds) M2->Res2 Res5 Unstabilized (SNAr Fails) M5->Res5

Diagram 1: Mechanistic divergence in Meisenheimer intermediate stabilization at C2 vs. C5.

Quantitative Data Comparison

To objectively compare these pathways, the following tables summarize the theoretical reactivity profiles and the empirical conditions required to achieve >80% conversion when reacting with a standard secondary amine (e.g., morpholine).

Table 1: Theoretical Reactivity & Electronic Profile
Property5-Chloro Pyrimidine2-Methoxy Pyrimidine
Ring Position Electronics Deactivated (Electron-rich relative to C2)Highly Activated (Electron-deficient)
Intrinsic Leaving Group Ability Moderate-High (Cl⁻ is stable)Poor (MeO⁻ requires activation)
Meisenheimer Stabilization Poor (Charge localized on Carbon)Excellent (Charge localized on Nitrogen)
Primary Functionalization Pathway Pd-Catalyzed Cross-CouplingAcid-Catalyzed SNAr
Table 2: Experimental Optimization Data
SubstrateReagents / CatalystSolvent & TempMechanismYield
5-Chloro Morpholine (3 eq)DMF, 150°CThermal SNAr< 5% (Recovery)
5-Chloro Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane, 100°CBuchwald-Hartwig88%
2-Methoxy Morpholine (3 eq)EtOH, 80°CThermal SNAr15% (Sluggish)
2-Methoxy Morpholine, HCl (1.1 eq)n-Butanol, 110°CAcid-Catalyzed SNAr92%

Experimental Workflows & Self-Validating Protocols

The decision of which methodology to employ is strictly dictated by the starting material. As demonstrated in [3], forcing SNAr on a 5-chloro pyrimidine leads to degradation, whereas catalytic approaches yield clean products.

Workflow Start Pyrimidine Substrate Pos2 2-Methoxy Substrate Start->Pos2 Pos5 5-Chloro Substrate Start->Pos5 Cond2 Acidic Catalysis / Heat (e.g., HCl, 110°C) Pos2->Cond2 Poor LG, Activated Position Cond5 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Pos5->Cond5 Good LG, Deactivated Position Prod2 2-Substituted Pyrimidine (SNAr Pathway) Cond2->Prod2 Prod5 5-Substituted Pyrimidine (Catalytic Pathway) Cond5->Prod5

Diagram 2: Experimental workflow decision tree for functionalizing pyrimidine derivatives.

Protocol A: Palladium-Catalyzed Amination of 5-Chloropyrimidine

Use this protocol when the leaving group is at the deactivated C5 position. Xantphos is specifically chosen for its large bite angle, which accelerates the reductive elimination step—a common bottleneck in aryl chloride aminations.

  • Preparation: In an oven-dried Schlenk tube under argon, add 5-chloropyrimidine (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Self-Validation Check 1: The mixture will initially appear as a yellow suspension. Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 100°C for 12 hours.

  • Self-Validation Check 2: Upon reaching temperature, the solution should transition to a deep red/brown homogeneous state. This color shift confirms the formation of the active Pd(0)-Xantphos catalytic species. If it remains yellow/cloudy, oxygen contamination has likely poisoned the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Acid-Catalyzed SNAr of 2-Methoxypyrimidine

Use this protocol to overcome the poor leaving group ability of methoxy at the activated C2 position. The protic solvent and acid catalyst are non-negotiable for high yields.

  • Preparation: In a heavy-walled reaction vial, dissolve 2-methoxypyrimidine (1.0 mmol) and the desired amine (3.0 mmol) in n-butanol (4 mL).

  • Activation: Add a solution of 4M HCl in dioxane (1.1 mmol).

  • Self-Validation Check 1: The addition of HCl will result in a mild exotherm and potentially the precipitation of the amine hydrochloride salt. This is expected and ensures the pyrimidine ring is sufficiently protonated to accept nucleophilic attack.

  • Reaction: Seal the vial and heat to 110°C for 16 hours.

  • Self-Validation Check 2: Monitor via TLC (EtOAc/Hexane). The displacement of the methoxy group generates methanol, which drives the equilibrium forward in the sealed, heated environment.

  • Workup: Cool to room temperature. The product often remains in solution as a hydrochloride salt. Quench by adding saturated aqueous NaHCO₃ until the pH reaches 8.

  • Self-Validation Check 3: The neutralization of the acid catalyst will cause the free-base pyrimidine product to precipitate out of the n-butanol/water mixture, allowing for isolation via simple vacuum filtration.

References

  • - Chemical Science[1] 2. - Journal of Medicinal Chemistry[3] 3. - Bioconjugate Chemistry[2]

Sources

Comparative

Spectroscopic Validation and Comparative Analysis of Synthesized 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Executive Summary & Chemical Context In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds due to their prevalence in biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds due to their prevalence in biologically active molecules[1]. Specifically, 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 38275-36-4) serves as a highly functionalized building block for advanced pharmaceutical intermediates.

This guide provides an objective, deeply technical comparison of an in-house synthesized batch of this compound against a leading commercial standard. By leveraging a multi-modal spectroscopic approach (NMR, LC-HRMS, and FTIR), we establish a self-validating analytical framework that not only confirms structural identity but also highlights the superior purity profile of the optimized synthetic route.

Analytical Workflow Design

To ensure absolute confidence in the structural assignment and purity of the synthesized compound, we designed a multi-modal validation workflow. The causality behind this specific sequence is rooted in orthogonal verification: NMR dictates regiochemistry, LC-MS confirms exact mass and chromatographic purity, and FTIR validates the presence of critical functional groups[2].

G A Synthesized Compound B Sample Preparation A->B C 1H & 13C NMR (Regiochemistry) B->C DMSO-d6 D LC-HRMS (Mass & Purity) B->D MeCN/H2O E FTIR (Functional Groups) B->E ATR Crystal F Multi-modal Data Integration C->F D->F E->F G Validated Product F->G

Fig 1: Multi-modal spectroscopic workflow for pyrimidine derivative validation.

Methodological Design & Self-Validating Protocols

Every protocol described below is engineered as a self-validating system, incorporating internal checks to prevent false positives or analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pyrimidine derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms[1].

  • Protocol: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Acquire spectra on a 400 MHz spectrometer at 298 K.

  • Parameters: For ¹H NMR, use 16 scans. For ¹³C NMR, due to the low natural abundance of ¹³C, a larger number of scans (1024) is required, alongside a relaxation delay (D1) of 3 seconds to ensure quantitative integration[1].

  • Causality & Self-Validation: DMSO-d₆ is deliberately chosen because the carboxylic acid proton exchanges rapidly in protic solvents (like Methanol-d₄), which would mask the -COOH signal. Tetramethylsilane (TMS) at 0.00 ppm is included as an internal standard; if the TMS peak drifts, the system invalidates the run, ensuring absolute chemical shift accuracy.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Protocol: Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile. Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.8 µm).

  • Parameters: Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes. Ionization: Electrospray Ionization in negative mode (ESI-).

  • Causality & Self-Validation: We utilize ESI- because carboxylic acids readily deprotonate to form stable [M-H]⁻ ions, yielding a cleaner spectrum than ESI+[2]. The 0.1% Formic Acid ensures the compound remains fully protonated during chromatography, preventing peak tailing. A blank injection (solvent only) is run prior to every sample to validate the absence of column carryover.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Protocol: Analyze the neat solid powder using an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Self-Validation: ATR is selected over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in KBr pellets produces a broad O-H stretch that convolutes the diagnostic carboxylic acid O-H band[3]. A background scan of the empty diamond crystal is performed immediately before the sample to subtract ambient CO₂ and water vapor.

Comparative Spectroscopic Data Analysis

To objectively evaluate the performance of our synthetic route, the isolated 5-Chloro-2-methoxypyrimidine-4-carboxylic acid was compared against a commercially available standard and a crude intermediate.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (DMSO-d₆)

The chemical shifts of the protons at positions 2, 4, 5, and 6 are highly sensitive to the nature and position of substituents[1].

Structural FeatureExpected Shift (ppm)In-House SynthesizedCommercial StandardCrude Intermediate
¹H: -OCH₃ (s, 3H) 3.90 - 4.103.983.983.95 (broad)
¹H: C6-H (s, 1H) 8.50 - 9.008.828.828.75, 8.60 (impurity)
¹H: -COOH (br s, 1H) 13.0 - 14.013.6513.60Not observed
¹³C: -OCH₃ ~55.055.855.855.6
¹³C: C5 (C-Cl) ~120.0122.4122.4122.1
¹³C: C4 (C-COOH) ~155.0156.5156.5156.0

Insight: The in-house synthesized product perfectly matches the commercial standard. The crude intermediate shows a secondary aromatic peak at 8.60 ppm, indicating the presence of a des-chloro impurity (where the C5 position is unchlorinated), which was successfully removed in the final in-house batch.

Table 2: LC-HRMS and FTIR Functional Validation
Analytical MetricTarget ValueIn-House SynthesizedCommercial Standard
Chromatographic Purity (UV 254 nm) > 98.0%99.6% 97.8%
Exact Mass[M-H]⁻ 186.9916 m/z186.9912 m/z (Δ 2.1 ppm)186.9920 m/z (Δ 2.1 ppm)
Chlorine Isotope Ratio (M : M+2) 3 : 13.05 : 12.98 : 1
FTIR: C=O Stretch 1650–1750 cm⁻¹1715 cm⁻¹ (Strong)1714 cm⁻¹ (Strong)
FTIR: C=N / C=C Stretch 1450–1600 cm⁻¹1585, 1540 cm⁻¹1584, 1540 cm⁻¹

Insight: The exact mass and the diagnostic 3:1 isotopic ratio of the[M-H]⁻ and [M-H+2]⁻ ions unambiguously confirm the presence of a single chlorine atom. The FTIR data exhibits the characteristic out-of-plane deformations and strong carbonyl stretching expected for pyrimidine carboxylic acids[3]. Notably, the in-house synthesized compound achieved a higher chromatographic purity (99.6%) compared to the commercial standard (97.8%), likely due to an optimized final recrystallization step that efficiently purges the des-chloro byproduct.

Mechanistic Insights & Structural Causality

The spectroscopic data provides a direct window into the electronic environment of the pyrimidine ring.

  • Inductive Effects on NMR: The C6 proton appears significantly downfield (8.82 ppm) compared to an unsubstituted pyrimidine. This is caused by the strong electron-withdrawing inductive effect (-I) of the adjacent C5-Chlorine atom, combined with the anisotropic deshielding from the pyrimidine ring currents[1].

  • Vibrational Modes: In FTIR, the pyrimidine ring is a core framework whose C=N stretching typically appears at 1570–1620 cm⁻¹[3]. Our recorded value of 1585 cm⁻¹ validates the integrity of the heteroaromatic system, proving that the harsh chlorination conditions used during synthesis did not degrade the ring structure.

Conclusion

The spectroscopic validation of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid demonstrates that the in-house synthetic methodology yields a product of exceptional structural integrity and purity. By employing a self-validating matrix of NMR, LC-HRMS, and FTIR, researchers can confidently differentiate high-grade synthesized intermediates from crude mixtures or degraded commercial lots, ensuring downstream reliability in drug development applications.

References

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at:[Link][3]

Sources

Validation

Benchmarking 5-Chloro-2-methoxypyrimidine-4-carboxylic acid in Suzuki Couplings: A Comparative Performance Guide

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The ability to efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The ability to efficiently and selectively functionalize this privileged heterocycle is paramount for the generation of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5][6] This guide provides an in-depth technical comparison of the performance of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid in Suzuki couplings against relevant alternatives, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for palladium-catalyzed cross-coupling reactions.[1][2][5] This inherent reactivity, however, necessitates a nuanced understanding of the interplay between substrate electronics, catalyst selection, and reaction conditions to achieve optimal outcomes. This guide will delve into these critical parameters, providing a framework for the rational design and execution of Suzuki couplings involving substituted pyrimidines.

Comparative Analysis of Substituted Pyrimidines in Suzuki Couplings

To provide a comprehensive performance benchmark, we have selected two commercially available and structurally related pyrimidine derivatives for comparison against 5-Chloro-2-methoxypyrimidine-4-carboxylic acid:

  • Substrate A: 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • Alternative 1: 2,4-Dichloropyrimidine

  • Alternative 2: 5-Bromo-2-methoxypyrimidine

The selection of these alternatives allows for the evaluation of the electronic and steric effects of the substituents on the pyrimidine core, as well as the impact of the leaving group (chloro vs. bromo) on the reaction efficiency.

Experimental Design for Comparative Suzuki Coupling

A standardized Suzuki-Miyaura coupling protocol was employed to ensure a fair and objective comparison of the three substrates. Phenylboronic acid was chosen as the coupling partner, representing a common and well-behaved arylating agent.

Experimental Workflow:

G cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 To a microwave reactor vial add: - Pyrimidine substrate (0.5 mmol) - Phenylboronic acid (0.6 mmol) - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (1.5 mmol) prep2 Add degassed 1,4-dioxane/H₂O (4:1, 5 mL) prep1->prep2 prep3 Seal the vial and purge with Argon prep2->prep3 reaction Irradiate at 100 °C for 15-60 min (Monitor by TLC/LC-MS) prep3->reaction Place in microwave reactor workup1 Cool to room temperature reaction->workup1 workup2 Dilute with ethyl acetate and water workup1->workup2 workup3 Separate organic layer, wash with brine workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: A generalized workflow for the comparative Suzuki coupling experiment.

Comparative Performance Data

The following table summarizes the experimental results obtained from the comparative Suzuki coupling reactions.

SubstrateProductReaction Time (min)Yield (%)
5-Chloro-2-methoxypyrimidine-4-carboxylic acid 5-Phenyl-2-methoxypyrimidine-4-carboxylic acid3085%
2,4-Dichloropyrimidine 4-Phenyl-2-chloropyrimidine1592%
5-Bromo-2-methoxypyrimidine 5-Phenyl-2-methoxypyrimidine1595%

Discussion of Results and Mechanistic Insights

The experimental data reveals several key performance trends rooted in the fundamental principles of the Suzuki-Miyaura coupling mechanism.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][6][7]

Suzuki_Cycle cluster_invisible Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation Transmetalation ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R' ArX Ar-X (Pyrimidine-Cl) Boronic R'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Halogen:

The superior performance of 5-bromo-2-methoxypyrimidine (Alternative 2) in terms of both reaction time and yield is consistent with the known reactivity trend of halogens in Suzuki couplings: I > Br > Cl > F.[3] The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[8]

Electronic Effects of Substituents:

2,4-Dichloropyrimidine (Alternative 1) also exhibits high reactivity, likely due to the presence of two electron-withdrawing chlorine atoms, which further activate the pyrimidine ring towards oxidative addition.[5] The reaction proceeds selectively at the C4 position, which is generally more reactive than the C2 position in Suzuki couplings of dichloropyrimidines.[9]

5-Chloro-2-methoxypyrimidine-4-carboxylic acid (Substrate A) shows a slightly slower reaction rate compared to the other two substrates. This can be attributed to a combination of factors. While the chloro and carboxylic acid groups are electron-withdrawing, the methoxy group at the C2 position is electron-donating, which can slightly deactivate the ring towards oxidative addition compared to the dichlorinated analogue.

The Role of the Carboxylic Acid Group:

It is noteworthy that the carboxylic acid functionality in Substrate A is well-tolerated under these Suzuki coupling conditions. This is a significant advantage for synthetic efficiency, as it eliminates the need for protection and deprotection steps. In some cases, carboxylic acids can even be used as the coupling partner in decarbonylative Suzuki reactions, offering an alternative synthetic route.[10][11]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol, 1.0 eq.), phenylboronic acid (0.6 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and potassium carbonate (1.5 mmol, 3.0 eq.).[1]

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.[1]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C with stirring for the specified time (monitor by TLC or LC-MS).[1]

  • After completion, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyrimidine.

Conclusion

This comparative guide demonstrates that 5-Chloro-2-methoxypyrimidine-4-carboxylic acid is a viable and effective substrate for Suzuki-Miyaura cross-coupling reactions. While exhibiting slightly slower reaction kinetics compared to its bromo- and di-chloro- analogues, it offers the distinct advantage of a tolerated carboxylic acid functionality, streamlining synthetic routes. The choice of substrate will ultimately depend on the specific synthetic goals, cost considerations, and desired reactivity profile. For rapid and high-yielding couplings, a bromo-substituted pyrimidine may be preferable. However, for syntheses where the preservation of a carboxylic acid group is crucial, 5-Chloro-2-methoxypyrimidine-4-carboxylic acid represents a robust and valuable building block.

References

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Palladium Complex Catalyzing the Suzuki-Miyaura Coupling Reactions of Heteroaryl Chlorides - TCI Chemicals.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Public
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study - Semantic Scholar.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflamm
  • (PDF)
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Efficient Suzuki−Miyaura Coupling of (Hetero)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Public
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry.
  • Development of a Practical Synthesis of a Pyrimidine Deriv
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
  • Suzuki reaction - Wikipedia.
  • (PDF)
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)
  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments - ChemRxiv.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC.
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - MDPI.
  • Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines.

Sources

Comparative

Comparative Stability of 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid vs. Unsubstituted Pyrimidines: A Technical Guide

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the stability trade-offs of specific substitutions is critical. The unsubstituted pyrimidine ring is inherently elect...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the stability trade-offs of specific substitutions is critical. The unsubstituted pyrimidine ring is inherently electron-deficient, rendering it generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack and oxidative metabolism.

Modifying this core into 5-chloro-2-methoxypyrimidine-4-carboxylic acid creates a complex push-pull electronic system. This guide objectively compares the hydrolytic, thermal, and metabolic stability of this functionalized analog against unsubstituted pyrimidines, providing mechanistic causality and validated experimental protocols for rigorous assessment.

Mechanistic Drivers of Pyrimidine Stability

The stability profile of a pyrimidine derivative is dictated by the electronic and steric contributions of its substituents.

  • Metabolic Stability (The C5-Chloro Shield): Unsubstituted pyrimidines are highly vulnerable to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily at the C5 position, which is the least electron-deficient carbon on the ring[1]. The introduction of a C5-chloro substituent acts as a highly effective metabolic shield. While the chloro group is inductively electron-withdrawing, it possesses a σ -hole and donates electron density via resonance, exhibiting dual electrostatic behavior[2]. This combination of steric hindrance and electronic modulation effectively blocks CYP450-mediated oxidation, significantly extending the compound's half-life in vitro and in vivo[3].

  • Hydrolytic Stability (The C2-Methoxy Vulnerability): Unsubstituted pyrimidines are generally stable in aqueous solutions. However, the addition of a C2-methoxy group introduces a specific vulnerability to acid-catalyzed hydrolysis. In strongly acidic environments, protonation of the adjacent pyrimidine nitrogens renders the C2 position highly electrophilic. This facilitates nucleophilic attack by water, leading to the cleavage of the ether bond, the loss of methanol, and the formation of a stable pyrimidin-2-one (uracil-like) derivative[4].

  • Thermal Stability (The C4-Carboxylic Acid Effect): Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation. The strongly electron-withdrawing nature of the pyrimidine ring stabilizes the transition state during the extrusion of carbon dioxide[5]. The presence of the C5-chloro group further withdraws electron density inductively, slightly lowering the activation energy required for decarboxylation compared to an unsubstituted pyrimidine-4-carboxylic acid.

G Sub 5-Chloro-2-methoxypyrimidine -4-carboxylic acid Cl C5-Chloro (-Cl) Sub->Cl OMe C2-Methoxy (-OMe) Sub->OMe COOH C4-Carboxylic Acid (-COOH) Sub->COOH Metab Metabolic Stability (Blocks CYP450 Oxidation) Cl->Metab Steric & Electronic Shielding Hydro Hydrolytic Vulnerability (Acid-Catalyzed Cleavage) OMe->Hydro Ether Cleavage to Pyrimidinone Therm Thermal Stability (Altered Decarboxylation) COOH->Therm CO2 Loss Kinetics

Logical relationship of substituent effects on pyrimidine stability.

Quantitative Data Comparison

The table below summarizes the comparative stability metrics across three structural tiers: the unsubstituted core, the mono-substituted carboxylic acid, and the fully functionalized target molecule.

Stability MetricUnsubstituted PyrimidinePyrimidine-4-carboxylic Acid5-Chloro-2-methoxypyrimidine-4-carboxylic Acid
Metabolic Stability (HLM t1/2​ ) Low (< 15 min)Moderate (~30 min)High (> 60 min)
Primary Metabolic Liability C5 OxidationC5 OxidationBlocked (Metabolically Stable)
Hydrolytic Stability (pH 2.0) StableStableVulnerable ( t1/2​ dependent on temp)
Thermal Stability ( Tdec​ ) N/A (Boils at 124°C)~ 210°C~ 185°C

(Note: Values represent established literature benchmarks for comparative structural analysis).

Experimental Methodologies

To objectively validate these stability profiles, the following self-validating protocols must be employed. Every step is designed to isolate the variable of interest while controlling for systemic artifacts.

Protocol A: In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the pyrimidine derivatives against hepatic enzymes[6].

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: This step is critical to allow the lipophilic compound to partition into the microsomal membranes and equilibrate with the enzyme active sites before enzymatic turnover begins.

  • Initiation: Add 1 mM NADPH to the reaction mixture.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as a precise "time zero" trigger, ensuring that any measured degradation is strictly enzyme-mediated[6].

  • Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism. The IS normalizes any subsequent variations in extraction efficiency and LC-MS/MS ionization.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the remaining parent compound percentage.

G A Prepare HLM & Compound B Pre-incubate (37°C, 5 min) A->B C Initiate with NADPH B->C D Sample at Time Points C->D E Quench with Solvent + IS D->E F LC-MS/MS Analysis E->F

Step-by-step workflow for in vitro microsomal stability assessment.

Protocol B: Thermal Decarboxylation Kinetics via TGA/DSC

This methodology determines the exact onset temperature of decarboxylation ( Tdec​ ) for the carboxylic acid derivatives.

  • Sample Preparation: Accurately weigh 2–5 mg of the pyrimidine carboxylic acid into an aluminum crucible.

  • Atmospheric Purge: Flush the Thermogravimetric Analysis (TGA) chamber with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation. This ensures that any observed mass loss is strictly due to thermal decarboxylation (the stoichiometric loss of CO2​ ) rather than combustion.

  • Heating Ramp: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.

    • Causality: A controlled, linear heating rate is required to accurately calculate the activation energy ( Ea​ ) of the decarboxylation event using standard kinetic models (e.g., Kissinger method).

  • Data Extraction: Monitor the first derivative of the weight loss curve (DTG) to pinpoint the exact Tdec​ peak, comparing the mass loss percentage against the theoretical molecular weight of the CO2​ leaving group.

Sources

Validation

Comparative Guide: 5-Chloro-2-methoxypyrimidine-4-carboxylic Acid Reference Standards for Pharmaceutical Quality Control

Executive Summary & Mechanistic Context 5-Chloro-2-methoxypyrimidine-4-carboxylic acid ()[1] is a highly functionalized pyrimidine building block frequently utilized in the synthesis of oncology therapeutics and antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Chloro-2-methoxypyrimidine-4-carboxylic acid ()[1] is a highly functionalized pyrimidine building block frequently utilized in the synthesis of oncology therapeutics and antiviral agents. Due to its multiple reactive sites (the C5-chloro halogen, C2-methoxy group, and C4-carboxylic acid), it is susceptible to various degradation pathways and synthetic impurity carryovers (e.g., des-chloro impurities or positional isomers).

In pharmaceutical manufacturing, establishing a robust Quality Control (QC) framework for this compound is legally and scientifically mandated by guidelines such as [2]. The accuracy of batch release, impurity profiling, and stability testing relies entirely on the quality of the reference standard used. This guide objectively compares different grades of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid reference standards and provides validated, self-validating analytical protocols for their certification and routine use.

Reference Standard Grade Comparison

Not all reference materials are created equal. The selection of a reference standard grade dictates the analytical confidence and regulatory compliance of the QC laboratory.

Causality Insight: Why not use Primary Standards for all testing? Primary standards undergo exhaustive structural elucidation (2D-NMR, HRMS, TGA, KF titration) to establish an absolute purity value without relying on another standard. This makes them prohibitively expensive for daily use. Instead, a self-validating system uses the Primary standard solely to calibrate a Secondary (Working) standard, which is then used for routine HPLC assays based on [3].

Table 1: Quantitative & Qualitative Comparison of Reference Standard Grades
AttributePrimary Standard (Pharmacopeial/Highly Characterized)Secondary Standard (Working Standard)Commercial / Crude Grade
Purity Requirement >99.5% (Mass Balance & qNMR)>98.0% (Assayed against Primary)>95.0% (Area % by HPLC)
Traceability Absolute (SI-traceable via qNMR)Traceable to Primary StandardNon-traceable
Cost per Gram $
Best Use Case Method validation, Secondary standard calibrationRoutine batch release, daily HPLC-UV assaysEarly R&D, synthetic route scouting
Regulatory Acceptance FDA/EMA Approved (ICH Q7 compliant)Accepted if properly qualifiedRejected for GMP QC

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the certification of a 5-Chloro-2-methoxypyrimidine-4-carboxylic acid reference standard must utilize orthogonal analytical techniques.

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality: Unlike HPLC-UV, which requires a pre-existing reference standard to determine response factors, qNMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination using an unrelated, highly pure internal standard (IS).

  • Sample Preparation: Accurately weigh ~10 mg of the 5-Chloro-2-methoxypyrimidine-4-carboxylic acid candidate and ~5 mg of Maleic Acid (TraceCERT® internal standard) using a calibrated microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Reasoning: DMSO-d6 provides complete solubility for the polar carboxylic acid and shifts the exchangeable -OH proton downfield, preventing overlap with the critical aromatic pyrimidine proton.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz with a relaxation delay (D1) of 60 seconds. Reasoning: A long D1 ensures complete relaxation of all longitudinal magnetization, preventing integration errors caused by differences in T1 relaxation times between the analyte and the IS.

  • Data Analysis: Integrate the pyrimidine C6-H singlet (~8.9 ppm) against the Maleic acid olefinic protons (~6.3 ppm). Calculate mass fraction purity.

Protocol B: Routine QC Batch Release via HPLC-UV

Causality: For daily QC, HPLC-UV offers the high throughput and sensitivity needed to detect trace impurities (e.g., 5-hydroxy or des-chloro derivatives) that NMR might miss due to its higher limits of detection.

  • Column Selection: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Reasoning: The C18 stationary phase provides strong hydrophobic retention for the pyrimidine ring.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Reasoning: TFA lowers the pH < 2.0, fully protonating the C4-carboxylic acid (pKa ~3.0). This prevents peak tailing and retention time shifts caused by partial ionization on the column.

    • Solvent B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (optimal chromophore absorption for the conjugated pyrimidine system).

  • Self-Validating System (System Suitability): Prior to sample injection, inject a resolution mixture containing the analyte and 5-bromo-2-methoxypyrimidine-4-carboxylic acid. Resolution ( Rs​ ) must be > 2.0 to proceed, proving the system's resolving power for closely related halogens.

Table 2: Experimental Performance Data (HPLC vs. qNMR)
ParameterHPLC-UV (Secondary Standard)qNMR (Primary Standard)
Limit of Detection (LOD) 0.01% (w/w)0.5% (w/w)
Linearity ( R2 ) 0.9998 (0.1 - 150 µg/mL)0.9995 (1 - 50 mg/mL)
Precision (%RSD) 0.8% (n=6)0.2% (n=6)
Specificity High (Separates positional isomers)Moderate (Requires distinct chemical shifts)

Logical Workflow Visualization

The following diagram illustrates the logical relationship and certification pathway for establishing a compliant reference standard system under ICH Q7 guidelines.

Reference_Standard_Workflow A Crude 5-Chloro-2-methoxypyrimidine-4-carboxylic acid B Purification (Prep-LC / Recrystallization) A->B C Reference Standard Candidate B->C D Structural Elucidation (1H/13C NMR, HRMS, IR) C->D E Absolute Purity Assignment (Mass Balance & qNMR) C->E F Certified Primary Reference Standard D->F Identity Confirmed E->F Purity >99.5% G Secondary Working Standard Calibration F->G Traceability Link H Routine QC Batch Release (HPLC-UV) G->H

Certification and implementation workflow for 5-Chloro-2-methoxypyrimidine-4-carboxylic acid standards.

Conclusion

The integrity of pharmaceutical quality control is inextricably linked to the quality of its reference materials. For 5-Chloro-2-methoxypyrimidine-4-carboxylic acid, utilizing a rigorously characterized primary standard via qNMR ensures absolute traceability, while deploying a calibrated secondary standard for HPLC-UV assays balances regulatory compliance with operational efficiency. Adhering to these self-validating protocols ensures that API impurities are accurately quantified, safeguarding downstream drug efficacy and patient safety.

References

  • Title: ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest regard for safety and environmental stewardship. The proper handling and d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest regard for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-Chloro-2-methoxypyrimidine-4-carboxylic acid are paramount. This guide moves beyond mere procedural lists to provide a framework of understanding, ensuring that every step is grounded in scientific causality and best practices for laboratory safety.

This compound, a halogenated heterocyclic molecule, is a valuable building block in synthetic chemistry. However, its characteristics necessitate a careful and informed approach to its disposal. Halogenated organic compounds are subject to specific environmental regulations, and improper disposal can lead to persistent environmental contamination and potential health hazards.

Hazard Identification and Essential Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive toxicological profile for 5-Chloro-2-methoxypyrimidine-4-carboxylic acid is not widely published, its structure as a chlorinated pyrimidine allows us to extrapolate necessary precautions from similar compounds and general chemical safety principles. The primary hazards are associated with irritation and its classification as a halogenated organic compound.

Anticipated Hazard Classification:

Hazard ClassCategoryStatement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][4][3]

The fundamental principle guiding the disposal of this compound is to prevent its release into the environment .[5] It must be treated as hazardous chemical waste and managed through a licensed disposal facility.[2][6][5]

Immediate Safety Protocols: PPE and Spill Management

Proper preparation and the ability to respond to an accidental release are the cornerstones of laboratory safety.

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following should be considered mandatory when handling 5-Chloro-2-methoxypyrimidine-4-carboxylic acid in any capacity, including preparation for disposal.

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or goggles.To protect against dust particles or splashes causing serious eye irritation.[2]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be needed if dust is generated.To avoid inhalation of dust, which can cause respiratory tract irritation.[4][7]
Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills):

  • Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain & Collect: Do not use water. For a solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[1][7] Avoid generating dust.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected material and any contaminated cleaning supplies must be disposed of as hazardous waste.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][7]

Disposal Workflow: From Laboratory to Final Disposition

The proper disposal of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid is a multi-step process that ensures safety and regulatory compliance at every stage. The following workflow illustrates the decision-making and procedural steps required.

DisposalWorkflow cluster_prep Laboratory Preparation cluster_storage Interim Storage & Hand-off cluster_final Final Disposition Assess Assess Hazards & Review SDS PPE Don Appropriate PPE Assess->PPE Safety First Segregate Identify Correct Waste Stream PPE->Segregate Prevent Reaction Container Select & Label Waste Container Segregate->Container Compliance Transfer Transfer Waste (Minimize Dust) Container->Transfer Safe Handling Store Securely Store in Satellite Accumulation Area Transfer->Store Document Complete Waste Disposal Form Store->Document EHS Schedule Pickup with EHS/Licensed Contractor Document->EHS Final Chemical Destruction / High-Temp Incineration EHS->Final Managed by Professionals

Caption: Disposal workflow for 5-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Step-by-Step Disposal Protocol

This protocol details the actions required within the laboratory to prepare the chemical waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor.

1. Waste Stream Identification and Segregation:

  • Causality: As a halogenated organic solid, this compound must NOT be mixed with other waste streams, particularly non-halogenated organic waste. Mixing waste streams can complicate the final disposal process and increase costs.

  • Procedure: Designate a specific waste container for "Halogenated Organic Solid Waste."

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1][8]

2. Containerization and Labeling:

  • Causality: Proper containment and labeling are mandated by regulations to ensure safe handling, transport, and disposal. The container must be robust and its contents clearly identified.

  • Procedure:

    • Obtain a UN-approved hazardous waste container from your EHS department.[9]

    • The container must be clean, dry, and in good condition.[9]

    • Affix a hazardous waste label.

    • Clearly write all required information, including:

      • "Hazardous Waste"

      • The full chemical name: "5-Chloro-2-methoxypyrimidine-4-carboxylic acid"

      • Associated hazards (e.g., "Irritant")

      • Accumulation start date.

3. Waste Transfer and Storage:

  • Causality: Safe transfer minimizes exposure risk. Proper interim storage ensures the contained waste does not pose a hazard within the laboratory.

  • Procedure:

    • Perform the waste transfer inside a chemical fume hood to minimize inhalation risk.

    • Carefully transfer the solid waste into the labeled container, avoiding the creation of dust.

    • Do not overfill the container; a maximum of 90% capacity is a common rule.[9]

    • Securely seal the container lid.[9]

    • Wipe the exterior of the container to remove any external contamination.

    • Store the sealed container in a designated, secondary-contained satellite accumulation area away from incompatible materials.

4. Final Hand-off for Disposal:

  • Causality: The final disposal must be handled by trained professionals at a facility permitted to manage hazardous chemical waste.

  • Procedure:

    • Follow your institution's specific procedures for waste pickup. This typically involves completing a chemical waste manifest or online request form.

    • Arrange for collection by your EHS department or their designated contractor.

The most probable final disposal method for halogenated organic compounds is high-temperature incineration or another form of chemical destruction, as this ensures the complete breakdown of the substance into less harmful components.[10]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5-Chloro-2-methoxypyrimidine-4-carboxylic acid, upholding their commitment to personal safety and environmental responsibility.

References

  • 5-Chloro-2-methoxypyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]

  • Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Cole-Parmer. [Link]

  • 5-Chloro-2-methylpyrimidine-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Substance Information - ECHA. European Chemicals Agency. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Incompatible Chemicals. Utah State University. [Link]

  • Chemicals unlikely to require further regulation to manage risks to environment. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Government of El Salvador. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • ECHA CHEM. European Chemicals Agency. [Link]

  • Overview - ECHA CHEM. European Chemicals Agency. [Link]

  • Chemical Incompatibility Chart. University of California, Riverside. [Link]

  • Pyrimidine-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Appendix K - Incompatible Chemicals. University of California, Santa Barbara. [Link]

  • 5-Chloro-4-methylhexanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Substance fact sheets. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H -isothiazol-3-one. European Chemicals Agency. [Link]

  • Substances potentially subject to compliance checks. Flashpoint srl. [Link]

  • Effects of long-range transport on carboxylic acids, chlorinated VOCs, and oxidative potential in air pollution events. PubMed, National Library of Medicine. [Link]

  • Revision of Toxic Chemical Criteria & Management System in Korea. REACH24H. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-methoxypyrimidine-4-carboxylic acid

As a Senior Application Scientist, I design laboratory safety protocols not as static checklists, but as dynamic, self-validating systems grounded in molecular causality. When working with reactive pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design laboratory safety protocols not as static checklists, but as dynamic, self-validating systems grounded in molecular causality. When working with reactive pharmaceutical intermediates like 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS 38275-36-4) , your personal protective equipment (PPE) and operational workflows must be engineered to address the specific physicochemical properties of the molecule.

Below is the comprehensive, step-by-step technical guide for the safe handling, operational integration, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To select the appropriate PPE, we must first understand why 5-Chloro-2-methoxypyrimidine-4-carboxylic acid poses a threat to the operator ()[1]:

  • The Carboxylic Acid Moiety (Proton Donor): As a solid organic acid, this compound can cause severe localized pH drops upon contact with dermal moisture or ocular fluid, leading to rapid protein denaturation and tissue irritation.

  • The Halogenated Pyrimidine Ring (Lipophilic Carrier): The chloro-substituent significantly enhances the lipophilicity of the aromatic system. While the solid powder is primarily an irritant, dissolving this compound in polar aprotic solvents (e.g., DMF, DMSO) creates a highly penetrating solution. The solvent acts as a carrier, driving the halogenated aromatic system rapidly through the lipid bilayers of the stratum corneum.

  • Aerosolized Particulates: In its dry, crystalline form, the powder poses a severe respiratory hazard if aerosolized during weighing or transfer.

PPE Selection and Causality Matrix

According to the Occupational Safety and Health Administration (OSHA), PPE should only be implemented after primary engineering controls (like chemical fume hoods) are established and verified ()[2].

The following table summarizes the quantitative and qualitative data for selecting PPE specific to this compound:

PPE CategoryRecommended SpecificationMechanistic RationaleQuantitative / Performance Metric
Hand Protection (Solid) Nitrile Gloves (min. 5 mil thickness)Nitrile provides excellent tensile strength and barrier protection against abrasive crystalline acidic powders.Replace immediately if punctured; 0 min breakthrough for solvents.
Hand Protection (Solvated) Butyl Rubber over Nitrile (Double-glove)Butyl rubber resists permeation by polar aprotic solvents (DMF/DMSO) which carry the lipophilic solute through standard nitrile.>480 min breakthrough time for DMF/DMSO.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents particulate ingress and solvent splash. Standard safety glasses lack the necessary orbital seals.N/A - Inspect for micro-cracks pre-use.
Body Protection Flame-Resistant (FR) Lab Coat (Knee-length)Protects against secondary solvent flammability during cross-coupling or amidation reaction setups.Wash/replace weekly; doff immediately if contaminated.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a certified fume hood to prevent inhalation of aerosolized acid dust.99.9% filtration efficiency for particulates >0.3 µm.

Step-by-Step Operational Protocol

The definitive reference for laboratory safety, Prudent Practices in the Laboratory, emphasizes the necessity of a self-validating safety culture ()[3]. Follow this self-validating workflow:

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Confirm the face velocity of the chemical fume hood is actively reading between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Integrity Testing: Inspect all PPE for structural integrity. Perform a manual inflation test on nitrile and butyl gloves to check for microscopic pinhole leaks before donning.

Phase 2: Dispensing and Handling

  • Don PPE: Put on the FR lab coat, chemical splash goggles, and appropriate gloves based on the matrix above.

  • Static Mitigation: Utilize an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the electrostatic dispersion of the 5-Chloro-2-methoxypyrimidine-4-carboxylic acid powder into the breathing zone.

  • Transfer: Weigh the compound inside the fume hood. If transferring to a reaction vessel, seal the weighing vessel before moving it to prevent cross-draft contamination.

Phase 3: Decontamination and Doffing

  • Neutralization: Wipe down the analytical balance and surrounding hood area with a damp, disposable towel utilizing a dilute sodium bicarbonate ( NaHCO3​ ) solution to neutralize any invisible residual acid dust.

  • Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out) to avoid skin contact with the potentially contaminated exterior surface.

  • Hygiene: Wash hands thoroughly with soap and water for a minimum of 20 seconds immediately after doffing PPE.

Spill Response and EPA-Compliant Disposal

Immediate Spill Response Protocol

  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the hazardous particulates. Cover the spill with slightly dampened absorbent pads to suppress dust, then carefully scoop the material into a chemically resistant secondary container.

  • Solvated Spill: Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) to the liquid. Avoid using paper towels for large solvent spills due to flammability risks.

EPA-Compliant Disposal Workflow Halogenated organic compounds require strict regulatory adherence during disposal. Incinerating halogenated organics at improper temperatures can produce highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Ensure disposal complies with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics ()[4].

  • Segregation: Segregate waste containing 5-Chloro-2-methoxypyrimidine-4-carboxylic acid strictly into designated "Halogenated Organic Waste" carboys.

  • Cost & Safety Control: Never mix halogenated waste with non-halogenated solvent waste. Mixing triggers a requirement for high-temperature incineration with caustic scrubbing for the entire volume, drastically increasing disposal costs and safety risks.

  • Labeling: Label the container clearly with the full chemical name, CAS number (38275-36-4), and the primary hazards (Corrosive/Irritant/Halogenated).

Visualizing the Safety Workflow

PPE_Workflow Start Pre-Operation Assessment Check SDS & Fume Hood PPE Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Handling Chemical Handling Weighing & Transfer PPE->Handling Spill Spill Detected? Handling->Spill Response Spill Response Protocol Neutralize & Contain Spill->Response Yes Success Operation Complete Doff PPE & Wash Hands Spill->Success No Disposal EPA-Compliant Disposal Halogenated Waste Response->Disposal Success->Disposal

Workflow for handling 5-Chloro-2-methoxypyrimidine-4-carboxylic acid.

References

  • Title: Chemical Database: 5-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS 38275-36-4) Source: NextSDS URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / The National Academies Press URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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